molecular formula C25H23N5O2S B1662845 Ro 31-8220 CAS No. 125314-64-9

Ro 31-8220

Cat. No.: B1662845
CAS No.: 125314-64-9
M. Wt: 457.5 g/mol
InChI Key: DSXXEELGXBCYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisindolylmaleimide IX (also known as RO 31-8220 mesylate) is a potent, cell-permeable, and ATP-competitive compound that functions as a broad-spectrum protein kinase C (PKC) inhibitor . It demonstrates high potency against classical PKC isoforms, with IC50 values of 5 nM for PKC-α, 14 nM for PKC-βII, 24 nM for PKC-βI, 27 nM for PKC-γ, and 24 nM for PKC-ε . Beyond its primary activity on PKC, research indicates that Bisindolylmaleimide IX is also a effective inhibitor of other kinases including MAPKAP-K1b, MSK1, GSK3β, and S6K1, which is an important consideration for researchers in experimental design . In cancer research, Bisindolylmaleimide IX has been shown to inhibit the growth of various cell lines, such as A549 lung adenocarcinoma and MCF-7 breast cancer cells . Studies have also explored its potential application in treating chronic myeloid leukemia (CML), where it can inhibit the proliferation of Bcr-Abl positive K562 cells and induce G2/M phase cell cycle arrest . Its mechanism in this context involves suppressing the expression of the Bcr-Abl oncogene and inducing DNA damage through the inhibition of topoisomerase II, leading to apoptosis in a p53-dependent manner . The product is typically supplied as a mesylate salt with a molecular formula of C25H23N5O2S.CH4O3S and a molecular weight of 553.65 . For in vitro use, it is soluble in DMSO (up to 100 mg/mL) but insoluble in water or ethanol . It is recommended to store the product at -20°C for long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXEELGXBCYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20154736
Record name Ro-318220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125314-64-9
Record name Bisindolylmaleimide IX
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125314-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 31-8220
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125314649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-318220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20154736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro-31-8220
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A0B5E78O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Protein Kinase C Inhibitor Ro 31-8220: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220, also known as Bisindolylmaleimide IX, is a potent and cell-permeable inhibitor of protein kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, it has been widely used as a chemical probe to investigate the physiological roles of PKC in various signaling pathways.[2] Beyond its well-characterized inhibition of PKC isoforms, this compound has been shown to affect other kinases and cellular processes, making a thorough understanding of its activity and synthesis crucial for its application in research and drug development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure

The chemical structure of this compound is characterized by a central maleimide ring substituted with two indole moieties. The IUPAC name for the active compound is 3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate.[3] It is often supplied as a methanesulfonate (mesylate) salt to improve its solubility and stability.

Chemical Formula (Free Base): C₂₅H₂₃N₅O₂S[3]

Molecular Weight (Free Base): 457.55 g/mol

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against several isoforms of protein kinase C. Its inhibitory profile also extends to other kinases, highlighting its multi-targeted nature. The following tables summarize the in vitro inhibitory activities of this compound against a panel of kinases, presented as IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

Table 1: Inhibitory Activity of this compound against Protein Kinase C (PKC) Isoforms

PKC IsoformIC₅₀ (nM)Reference(s)
PKCα5, 33[4][5][6][7]
PKCβI24[4][6][7]
PKCβII14[4][6][7]
PKCγ27[4][6][7]
PKCε24[4][6][7]
Rat Brain PKC23[4][6][7]

Table 2: Inhibitory Activity of this compound against Other Kinases

KinaseIC₅₀ (nM)Reference(s)
MAPKAP-K1b3[4][5][6][7]
MSK18[4][5][6][7]
S6K115, 38[4][5][6][7]
GSK3β38[4][5][6][7]
CaM Kinase II17,000[8][9]
Protein Kinase A (PKA)900[8][9]

Signaling Pathway Inhibition

This compound primarily exerts its biological effects by inhibiting the activity of Protein Kinase C (PKC). PKC is a key enzyme in signal transduction pathways that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by this compound.

PKC_Signaling_Pathway Protein Kinase C (PKC) Signaling Pathway and Inhibition by this compound GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) PhosphoSubstrate->CellularResponse Leads to Ro318220 This compound Ro318220->PKC Inhibits

Caption: Inhibition of the PKC signaling pathway by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the bisindolylmaleimide core followed by the introduction of the characteristic side chain. A common and efficient method for preparing unsymmetrical bisindolylmaleimides involves the condensation of an indole-3-acetamide with a methyl indolyl-3-glyoxylate.

Experimental Protocol

The following is a representative, multi-step synthesis protocol adapted from the literature.

Step 1: Synthesis of 1-Methylindole-3-acetamide

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), a solution of 3-indoleacetonitrile in anhydrous DMF is added dropwise at room temperature.

  • The reaction mixture is stirred for 30 minutes and then cooled to 0-5 °C.

  • A solution of methyl iodide in anhydrous DMF is added dropwise.

  • The reaction is stirred at room temperature for 3 hours and then quenched with ethyl acetate.

  • The organic layer is washed with 0.5 N HCl, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-methylindole-3-acetonitrile.

  • The resulting nitrile is then hydrolyzed to the corresponding acetamide using standard methods (e.g., acidic or basic hydrolysis).

Step 2: Synthesis of Methyl (1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-indol-3-yl)(oxo)acetate

  • To a solution of indole in a suitable solvent, add a base such as sodium hydride.

  • React with tert-butyl (3-bromopropyl)carbamate to introduce the protected aminopropyl side chain at the N-1 position of the indole ring.

  • The resulting N-substituted indole is then reacted with oxalyl chloride followed by methanol to generate the methyl glyoxylate at the C-3 position.

Step 3: Condensation to form the Bisindolylmaleimide Core

  • To a mixture of 1-methylindole-3-acetamide and methyl (1-(3-((tert-butoxycarbonyl)amino)propyl)-1H-indol-3-yl)(oxo)acetate in anhydrous tetrahydrofuran (THF), add a 1.0 M solution of potassium tert-butoxide in THF dropwise at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is then quenched with an acidic solution (e.g., 1 N HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the protected bisindolylmaleimide.

Step 4: Deprotection and Side Chain Modification

  • The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • The resulting primary amine is then converted to the amidine group by reaction with a suitable reagent such as S-methylisothiourea sulfate in the presence of a base.

Step 5: Salt Formation

  • The final compound is treated with methanesulfonic acid in a suitable solvent to form the mesylate salt, which is then isolated by filtration or crystallization.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow General Synthesis Workflow for this compound Indole Indole Indole_Acetamide 1-Methylindole-3-acetamide Indole->Indole_Acetamide Multi-step Indole_Glyoxylate Methyl (1-(3-aminopropyl)-1H-indol-3-yl)(oxo)acetate (Protected) Indole->Indole_Glyoxylate Multi-step Condensation Condensation Reaction (Potassium tert-butoxide, THF) Indole_Acetamide->Condensation Indole_Glyoxylate->Condensation Bisindolylmaleimide_Protected Protected Bisindolylmaleimide Condensation->Bisindolylmaleimide_Protected Deprotection Boc Deprotection (TFA, DCM) Bisindolylmaleimide_Protected->Deprotection Amine_Intermediate Amine Intermediate Deprotection->Amine_Intermediate Amidine_Formation Amidine Formation (S-methylisothiourea sulfate) Amine_Intermediate->Amidine_Formation Ro318220_FreeBase This compound (Free Base) Amidine_Formation->Ro318220_FreeBase Salt_Formation Salt Formation (Methanesulfonic acid) Ro318220_FreeBase->Salt_Formation Ro318220_Mesylate This compound Mesylate Salt_Formation->Ro318220_Mesylate

Caption: Key stages in the chemical synthesis of this compound.

Conclusion

This compound remains a valuable tool for researchers studying protein kinase C and related signaling pathways. Its potent, multi-targeted inhibitory profile necessitates a careful interpretation of experimental results. The synthetic route, while complex, is achievable through established organic chemistry methodologies. This guide provides a foundational understanding of the structure, synthesis, and biological activity of this compound, enabling researchers and drug development professionals to effectively utilize this compound in their studies. Further investigation into the off-target effects and the development of more selective analogs will continue to refine our understanding of the complex roles of protein kinases in cellular function and disease.

References

Ro 31-8220: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220, a bisindolylmaleimide derivative, is a potent and cell-permeable small molecule inhibitor widely recognized for its strong inhibitory activity against Protein Kinase C (PKC) isoforms.[1][2][3][4][5] As a reversible and competitive inhibitor of ATP binding to the kinase domain, it has been instrumental in elucidating the roles of PKC in a multitude of cellular processes.[2] However, its utility as a specific PKC inhibitor is nuanced by its activity against a range of other kinases, making a thorough understanding of its target profile crucial for the accurate interpretation of experimental results. This technical guide provides an in-depth overview of the biological activity of this compound, its primary and secondary targets, and detailed methodologies for key experimental assays.

Core Mechanism of Action

This compound primarily functions as a pan-PKC inhibitor, targeting multiple isoforms including conventional (α, βI, βII, γ), novel (δ, ε), and atypical PKC isoforms.[3][4][5] Its mechanism involves competing with ATP for the binding site in the catalytic domain of these kinases, thereby preventing the phosphorylation of their downstream substrates.[2] This inhibition disrupts the vast array of signaling pathways regulated by PKC, which are integral to processes such as cell proliferation, differentiation, apoptosis, and immune responses.[4]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets and various off-targets has been quantified through numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a range of kinases.

Protein Kinase C (PKC) Isoforms IC50 (nM)
PKCα5 - 33[3][6][7][8]
PKCβI24[3][5]
PKCβII14[3][5]
PKCγ27[3][5]
PKCε24[3][5]
Rat Brain PKC23[3][5]
Off-Target Kinases IC50 (nM)
Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAP-K1b / RSK2)3[3][6][7][8]
Mitogen- and Stress-activated protein Kinase 1 (MSK1)8[3][6][7][8]
Glycogen Synthase Kinase 3β (GSK3β)15 - 38[3][6][7][8][9]
Ribosomal S6 Kinase 1 (S6K1)38[6][7][8]
p90 Ribosomal S6 Kinase (RSK1, RSK3)Potently inhibited[1]
p70 Ribosomal S6 KinasePotently inhibited[1]
CDC2 Histone H1 KinasePotently inhibited[1]
Other Cellular Targets IC50 (µM)
Organic Cation Transporter 1 (OCT1)0.18[1]
Voltage-dependent Na+ channelsMicromolar range[6][7][8]
Cellular Processes IC50
Mitogen-induced IL-2 production in T-cells80 nM[10]
IL-2-dependent T lymphoblast proliferation350 nM[10]
Growth of A549 cells0.78 µM
Growth of MCF-7 cells0.897 µM
Antiproliferative activity against HCT116 cells0.84 µM[3]
Cytotoxicity against MCF7 cells1.96 µM[3]

Signaling Pathways Modulated by this compound

This compound impacts several critical signaling cascades, primarily through its inhibition of PKC and other kinases.

Protein Kinase C (PKC) Signaling Pathway

As a pan-PKC inhibitor, this compound broadly disrupts PKC signaling. Activated PKC isoforms phosphorylate a wide range of substrate proteins, leading to the activation of downstream signaling modules that regulate diverse cellular functions.

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Substrate Substrate Proteins PKC->Substrate Phosphorylates P_Substrate Phosphorylated Substrates Substrate->P_Substrate Ca Ca2+ Ca->PKC Activates ER->Ca Releases Ro318220 This compound Ro318220->PKC Inhibits

PKC Signaling Pathway Inhibition by this compound.
MAPK/ERK and JNK Signaling Pathways

This compound exhibits complex, sometimes contradictory, effects on the Mitogen-Activated Protein Kinase (MAPK) pathways. While it can inhibit MAPK/ERK signaling, it has also been shown to activate the c-Jun N-terminal Kinase (JNK) pathway in a PKC-independent manner.[3][6]

MAPK_JNK_Signaling cluster_upstream Upstream Signaling cluster_jnk_pathway JNK Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras MAPKKK MAPKKK Stimuli->MAPKKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Ro318220 This compound Ro318220->MEK Inhibits Ro318220->JNK Activates (PKC-independent)

Dual Effects of this compound on MAPK and JNK Pathways.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., myelin basic protein for some PKCs)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • [γ-³²P]ATP

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase, substrate, and this compound (or vehicle control) in the kinase assay buffer.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The reaction should be in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and allow it to air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - this compound dilutions - Assay Buffer B Combine Kinase, Substrate, and this compound A->B C Pre-incubate at 30°C B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Terminate reaction on P81 paper E->F G Wash P81 paper F->G H Scintillation Counting G->H I Calculate IC50 H->I

Workflow for an In Vitro Kinase Assay with this compound.
Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound (or vehicle control).

  • Incubate the cells for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for MAPK Pathway Activation

This protocol details the steps to analyze the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Stimulant (e.g., growth factor, phorbol ester)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

This compound is a powerful pharmacological tool for investigating cellular signaling pathways. While its primary and potent inhibitory effects on PKC isoforms are well-documented, its broader kinase inhibition profile necessitates careful experimental design and interpretation. This guide provides a foundational understanding of this compound's biological activities and offers detailed protocols for its characterization. Researchers employing this compound are encouraged to consider its off-target effects and to utilize appropriate controls to validate their findings. A comprehensive understanding of the molecular interactions of this compound will continue to fuel discoveries in the complex web of cellular signaling.

References

Ro 31-8220: A Technical Guide to a Seminal Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220, a member of the bisindolylmaleimide class of compounds, represents a significant milestone in the study of signal transduction and the development of kinase inhibitors. Originally designed as a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signaling, this compound has become an invaluable tool for dissecting PKC-dependent pathways. However, subsequent research has revealed its broader kinase inhibitory profile, highlighting both its utility as a multi-target inhibitor and the complexities of kinase inhibitor specificity. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and experimental applications of this compound.

Discovery and History

The quest for selective PKC inhibitors emerged from the understanding of PKC's role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The natural product staurosporine was identified as a potent kinase inhibitor but lacked selectivity. This led to the development of synthetic analogs, including the bisindolylmaleimides, with the aim of achieving greater specificity for PKC. This compound was synthesized as a staurosporine analog and was found to be a cell-permeable, reversible, and competitive inhibitor of PKC.[1] It belongs to a series of bisindolylmaleimide compounds (BIMs) developed to probe the function of PKC isoforms.[2] While initially lauded for its selectivity for PKC over other kinases like PKA and CaM kinase II, further studies revealed that this compound inhibits a range of other kinases with similar potency, a finding that has been crucial in interpreting experimental results using this compound.[3][4]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the kinase domain's binding site. This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. While its primary targets are the classical and novel PKC isoforms, its ability to inhibit other kinases such as MAPKAP-K1b, MSK1, S6K1, and GSK3β is now well-documented.[5][6] This multi-targeted nature means that the cellular effects of this compound are not solely attributable to PKC inhibition. For instance, it can induce c-Jun expression and activate JNK through a PKC-independent mechanism.[7]

Data Presentation: Kinase Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various protein kinases, presented as IC50 values.

Table 1: Inhibition of Protein Kinase C (PKC) Isoforms by this compound

KinaseIC50 (nM)
PKCα5[5][6]
PKCβI24[5][6]
PKCβII14[5][6]
PKCγ27[5][6]
PKCε24[5][6]
Rat Brain PKC23[5]

Table 2: Inhibition of Other Kinases by this compound

KinaseIC50 (nM)
MAPKAP-K1b3[5][8]
MSK18[5][8]
S6K115[5][8]
GSK3β38[5][8]
RSK1Potently Inhibited[9]
RSK2Potently Inhibited[9]
PRK2Potently Inhibited[9]
PKD1Potently Inhibited[9]
CDK2-cyclin APotently Inhibited[9]
PIM3Potently Inhibited[9]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed using this compound.

Protein Kinase C (PKC) Inhibition Assay

This protocol describes a radiometric assay to determine the inhibitory effect of this compound on PKC activity.

  • Materials:

    • This compound

    • Purified PKC enzyme

    • Peptide substrate (e.g., a synthetic peptide resembling a PKC phosphorylation site)

    • [γ-³²P]ATP

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

    • Phosphatidylserine and Diacylglycerol (or a phorbol ester like PMA) for PKC activation

    • P81 phosphocellulose paper

    • 75 mM phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified PKC enzyme, peptide substrate, and activating lipids.

    • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

  • Materials:

    • This compound

    • Cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

  • Materials:

    • This compound

    • Cell line of interest

    • Complete cell culture medium

    • Annexin V-FITC (or another fluorochrome)

    • Propidium Iodide (PI)

    • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

    • Harvest the cells (including any floating cells in the medium) by trypsinization or gentle scraping.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Mandatory Visualizations

Signaling Pathways

Ro318220_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3->PKC Activates (via Ca2+) Substrates Downstream Substrates PKC->Substrates Phosphorylates Ro318220 This compound Ro318220->PKC Inhibits CellularResponse Cellular Response (Proliferation, etc.) Substrates->CellularResponse

Caption: PKC Signaling Pathway Inhibition by this compound.

Ro318220_Off_Target_Effects cluster_pkc PKC Pathway cluster_mapk MAPK Pathway cluster_other Other Kinases Ro318220 This compound PKC PKC Ro318220->PKC Inhibits MAPKAP_K1b MAPKAP-K1b Ro318220->MAPKAP_K1b Inhibits MSK1 MSK1 Ro318220->MSK1 Inhibits JNK JNK Ro318220->JNK Activates MKP1 MKP-1 Ro318220->MKP1 Inhibits Expression GSK3b GSK3β Ro318220->GSK3b Inhibits S6K1 S6K1 Ro318220->S6K1 Inhibits

Caption: Multi-target Profile of this compound.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CompoundPrep Prepare this compound Serial Dilutions Incubation Incubate Kinase Mix with this compound CompoundPrep->Incubation EnzymePrep Prepare Kinase and Substrate Mix EnzymePrep->Incubation ReactionStart Initiate Reaction with [γ-³²P]ATP Incubation->ReactionStart ReactionStop Stop Reaction & Spot on P81 Paper ReactionStart->ReactionStop Washing Wash P81 Paper ReactionStop->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition and IC50 Value Counting->Analysis

Caption: Workflow for a Radiometric Kinase Inhibition Assay.

References

Ro 31-8220: A Technical Guide to a Pan-Protein Kinase C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8220, a bisindolylmaleimide compound, is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity against various kinases, and detailed experimental protocols for its use in research. The guide also explores the PKC-independent effects of this compound, offering a broader understanding of its cellular impact. This document is intended to serve as a core resource for scientists utilizing this compound in their experimental workflows.

Mechanism of Action and Kinase Selectivity

This compound functions as a competitive inhibitor of ATP binding to the catalytic domain of PKC. It exhibits broad-spectrum activity against multiple PKC isoforms, making it a pan-PKC inhibitor.[1][2][3][4] While it is widely used as a selective PKC inhibitor, it is crucial to note that this compound also demonstrates potent inhibitory activity against several other kinases.[1][3] This off-target activity should be a key consideration in experimental design and data interpretation.

Inhibitory Activity against Protein Kinase C Isoforms

This compound demonstrates nanomolar potency in inhibiting various PKC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

PKC IsoformIC50 (nM)
PKCα5[1][2][3]
PKCβI24[1][2][3]
PKCβII14[1][2][3]
PKCγ27[1][2][3]
PKCε24[1][2][3]
Rat Brain PKC23[1][3]
Off-Target Kinase Inhibition

This compound is known to inhibit other kinases, some with potency comparable to its inhibition of PKC. This cross-reactivity is an important aspect of its pharmacological profile.

KinaseIC50 (nM)
MAPKAP-K1b3[1][3]
MSK18[1][3]
S6K115[1][3]
GSK3β38[1][3]

This compound has been shown to have no significant effect on MKK3, MKK4, MKK6, and MKK7.[1][3]

Cellular Effects and Antiproliferative Activity

This compound exhibits antiproliferative effects in various cancer cell lines.

Cell LineIC50 (µM)
A549 (Human Lung Carcinoma)0.78[2]
MCF-7 (Human Breast Adenocarcinoma)0.897[2]
HCT116 (Human Colorectal Carcinoma)0.84
MDA-MB-231 (Human Breast Adenocarcinoma)1.77
PC-3 (Human Prostate Adenocarcinoma)1.74

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro PKC Inhibition Assay (Radioactive)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PKC using a radioactive kinase assay.

Materials:

  • Purified PKC enzyme

  • Peptide substrate (e.g., pseudosubstrate peptide)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and purified PKC enzyme.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for 10-15 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Growth Inhibition Assay

This protocol outlines a method to assess the antiproliferative effects of this compound on cancer cell lines such as A549 and MCF-7.

Materials:

  • A549 or MCF-7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan blue) or a cell viability assay reagent (e.g., MTT, WST-1)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed A549 or MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • At the end of the incubation period, detach the cells using trypsin.

  • Determine the number of viable cells using a hemocytometer with trypan blue exclusion or by performing a cell viability assay according to the manufacturer's instructions.

  • Calculate the percentage of growth inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of PKC Signaling

This protocol provides a general framework for analyzing the effects of this compound on the phosphorylation status of PKC and its downstream targets.

Materials:

  • Cells of interest

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKC, anti-total-PKC, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to the desired confluency.

  • Pre-treat the cells with this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its characterization.

PKC_Signaling_Pathway extracellular Extracellular Signal (e.g., Growth Factor, PMA) receptor Receptor extracellular->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc PKC dag->pkc activates er Endoplasmic Reticulum ip3->er ca2 Ca2+ er->ca2 release ca2->pkc activates downstream Downstream Substrates pkc->downstream phosphorylates ro318220 This compound ro318220->pkc inhibits cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response

Caption: Canonical PKC signaling pathway and the inhibitory action of this compound.

Ro318220_PKC_Independent_Effects ro318220 This compound jnk_pathway JNK Pathway ro318220->jnk_pathway activates oct1 OCT1 Transporter ro318220->oct1 inhibits cjun c-Jun jnk_pathway->cjun phosphorylates gene_expression Gene Expression cjun->gene_expression regulates substrate_uptake Substrate Uptake oct1->substrate_uptake

Caption: PKC-independent effects of this compound on the JNK pathway and OCT1.

Experimental_Workflow start Start: Characterize This compound Activity in_vitro_assay In Vitro Kinase Assay (Determine IC50 vs. PKC) start->in_vitro_assay cell_based_assay Cell-Based Assays (e.g., Growth Inhibition) in_vitro_assay->cell_based_assay western_blot Western Blot Analysis (Confirm target engagement) cell_based_assay->western_blot off_target_screening Off-Target Screening (Kinase panel, etc.) western_blot->off_target_screening data_analysis Data Analysis and Interpretation off_target_screening->data_analysis conclusion Conclusion on Efficacy and Specificity data_analysis->conclusion

Caption: A logical workflow for the experimental characterization of this compound.

PKC-Independent Effects

While this compound is a potent PKC inhibitor, several studies have highlighted its PKC-independent activities. A notable effect is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to the induction of c-Jun expression.[3][4] This activation appears to be independent of PKC inhibition, as other PKC inhibitors do not elicit the same response.[3]

Furthermore, this compound has been shown to inhibit the organic cation transporter 1 (OCT1) in a PKC-independent manner. This finding is significant as OCT1 is involved in the transport of various drugs and endogenous compounds. These PKC-independent effects underscore the importance of careful experimental design and the use of appropriate controls when using this compound to probe PKC-specific functions.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of PKC in various cellular processes. Its potency and broad-spectrum activity against PKC isoforms make it an effective inhibitor. However, researchers must be cognizant of its off-target effects on other kinases and cellular components. The experimental protocols and data presented in this guide provide a solid foundation for the effective and responsible use of this compound in a research setting. Careful consideration of its complex pharmacological profile will lead to more accurate and reliable experimental outcomes.

References

The Off-Target World of Ro 31-8220: A Technical Guide to its PKC-Independent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the PKC-independent effects of the widely used protein kinase C (PKC) inhibitor, Ro 31-8220. While renowned for its potent inhibition of PKC isoforms, a growing body of evidence, detailed herein, demonstrates that this compound exerts significant influence over a variety of other cellular targets and pathways. This guide is intended for researchers, scientists, and drug development professionals to facilitate a more nuanced understanding and application of this compound, minimizing the potential for misinterpretation of experimental results.

Abstract

This compound, a bisindolylmaleimide compound, is a potent, cell-permeable inhibitor of Protein Kinase C (PKC). However, its utility as a specific PKC inhibitor is complicated by numerous off-target effects. This document collates and presents a comprehensive overview of the known PKC-independent activities of this compound. These include the inhibition of a range of other kinases, modulation of ion channels and transporters, and the induction of apoptosis and cell cycle arrest through mechanisms distinct from PKC inhibition. Quantitative data on its inhibitory activity against various kinases are presented in tabular format for easy reference. Detailed protocols for key experimental assays used to characterize these effects are also provided, alongside visual diagrams of the implicated signaling pathways and experimental workflows to aid in comprehension and experimental design.

PKC-Independent Kinase Inhibition

A primary source of the off-target effects of this compound stems from its activity against a panel of other protein kinases, often with potency comparable to or even exceeding that for some PKC isoforms. These interactions can lead to a variety of cellular responses that are mistakenly attributed to PKC inhibition.

Quantitative Inhibition Data

The following tables summarize the in vitro inhibitory activity of this compound against a range of PKC isoforms and non-PKC targets. This data highlights the compound's broad kinase inhibitory profile.

Table 1: Inhibitory Activity of this compound against Protein Kinase C (PKC) Isoforms

Kinase IsoformIC50 (nM)
PKCα5 - 33[1][2]
PKCβI24[1]
PKCβII14[1]
PKCγ27[1]
PKCε24[1]
Rat Brain PKC23[1]

Table 2: Inhibitory Activity of this compound against Off-Target Kinases

KinaseIC50 (nM)
MAPKAP-K1b (RSK2)3[1][2]
MSK18[1][2]
S6K115[1][2]
GSK3β2.8 - 38[1][2]
CDC2 (CDK1)100
RSK1Potently Inhibited
RSK3Potently Inhibited
p70 S6 Kinase15

Signaling Pathways Modulated Independently of PKC

This compound has been shown to influence several critical cellular signaling pathways in a manner that is independent of its effects on PKC. These include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound can induce apoptosis in various cell lines through a PKC-independent mechanism.[3] This process is characterized by the mitochondrial release of cytochrome c and the subsequent activation of caspase-3.[3]

Ro318220 This compound Mitochondrion Mitochondrion Ro318220->Mitochondrion PKC-independent CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Caspase3 Caspase-3 (activation) CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PKC-independent apoptotic pathway induced by this compound.
Cell Cycle Arrest

Treatment with this compound can lead to cell cycle arrest at the G2/M phase. This effect is associated with the direct inhibition of CDC2 (cyclin-dependent kinase 1) activity, a key regulator of the G2/M transition.

cluster_0 Ro318220 This compound CDC2 CDC2 (CDK1) Ro318220->CDC2 Inhibits Ro318220->CDC2 CellCycleArrest G2/M Arrest G2M_Transition G2/M Transition CDC2->G2M_Transition Promotes

Mechanism of this compound-induced G2/M cell cycle arrest.

Effects on Ion Channels and Transporters

Beyond kinases, this compound has been reported to interact with other classes of proteins, including ion channels and transporters, further contributing to its complex pharmacological profile.

Table 3: Effects of this compound on Ion Channels and Transporters

TargetEffectIC50 / EC50 (µM)
Organic Cation Transporter 1 (OCT1)Inhibition0.18
Multidrug and Toxin Extrusion Protein 1 (MATE1)InhibitionNot specified
MATE2-KInhibitionNot specified
Organic Cation Transporter 2 (OCT2)Stimulation0.40
Voltage-dependent Sodium ChannelsInhibitionIn the micromolar range

Experimental Protocols

To aid in the accurate assessment of the cellular effects of this compound, detailed protocols for key experimental assays are provided below.

In Vitro Radiometric Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Start Start Prepare_Mixture Prepare Kinase Reaction Mixture Start->Prepare_Mixture Add_Inhibitor Add this compound (or DMSO) Prepare_Mixture->Add_Inhibitor Pre_Incubate Pre-incubate (10 min, 30°C) Add_Inhibitor->Pre_Incubate Add_ATP Initiate with [γ-³²P]ATP Pre_Incubate->Add_ATP Incubate Incubate (10-30 min, 30°C) Add_ATP->Incubate Spot_Paper Spot on P81 Paper Incubate->Spot_Paper Wash Wash with Phosphoric Acid Spot_Paper->Wash Dry Air Dry Wash->Dry Measure Scintillation Counting Dry->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for an in vitro radiometric kinase assay.
MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.[4]

Western Blot Analysis

This protocol is for detecting changes in protein expression or phosphorylation status following treatment with this compound.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the protein of interest and its phosphorylated form)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[5]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells to remove the ethanol and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.[6][7]

Conclusion

This compound is a powerful research tool, but its utility is predicated on a thorough understanding of its pharmacological profile. The evidence presented in this guide underscores the importance of considering the PKC-independent effects of this compound when designing experiments and interpreting data. The inhibition of multiple kinases and the modulation of other cellular processes can lead to complex and potentially misleading results if not properly controlled for. Researchers are encouraged to use this guide as a resource to inform their studies, employ appropriate control experiments, and consider the use of more selective inhibitors when investigating PKC-specific signaling events. By acknowledging the multifaceted nature of this compound's activity, the scientific community can continue to leverage its capabilities while ensuring the accuracy and reliability of their findings.

References

The Selectivity of Ro 31-8220 for Protein Kinase C Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Ro 31-8220, a potent bisindolylmaleimide inhibitor of Protein Kinase C (PKC). This document summarizes quantitative data on its inhibitory activity against various PKC isoforms and other kinases, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound is a widely utilized research tool for investigating PKC-mediated signaling pathways. Its potency and selectivity have been characterized against a panel of kinases. The following tables summarize the in vitro inhibitory activity of this compound, primarily expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Inhibition of Protein Kinase C (PKC) Isoforms

This compound demonstrates high potency against several conventional and novel PKC isoforms. It is often referred to as a pan-PKC inhibitor, although with some degree of selectivity among the isoforms.

PKC IsoformIC50 (nM)
PKCα5[1][2][3][4]
PKCβI24[1][2][3][4]
PKCβII14[1][2][3][4]
PKCγ27[1][2][3][4]
PKCε24[1][2][3][4]
Rat Brain PKC (mixture)23[1][3][4]
Off-Target Kinase Inhibition

It is crucial for researchers to be aware of the off-target effects of any kinase inhibitor. This compound has been shown to inhibit other kinases, some with potencies similar to or greater than its inhibition of certain PKC isoforms.

KinaseIC50 (nM)
MAPKAP-K1b (RSK2)3[1][4]
MSK18[1][4]
S6K115[1][4]
GSK3β38[1][4]

This compound has been reported to have no significant effect on MKK3, MKK4, MKK6, and MKK7[1][4].

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies representative of those used to generate the quantitative data presented above.

In Vitro Kinase Inhibition Assay (Radioisotopic)

This protocol describes a common method for measuring the activity of a purified kinase and its inhibition by a test compound, using radiolabeled ATP.

Objective: To determine the IC50 value of this compound for a specific PKC isoform.

Materials:

  • Purified recombinant PKC isoform

  • PKC substrate peptide (e.g., QKRPSQRSKYL)

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB): e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% Triton X-100, 1 mM DTT

  • Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • 30°C water bath

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of this compound in ADB. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).

    • Prepare a substrate cocktail containing the PKC substrate peptide in ADB.

    • Prepare the lipid activator by sonicating PS and DAG in buffer to form vesicles.

    • Prepare the Mg²⁺/ATP cocktail by mixing unlabeled ATP with [γ-³²P]ATP in ADB. The final ATP concentration should be at or near the Km for the specific PKC isoform.

  • Assay Reaction:

    • In a microcentrifuge tube, add the following in order:

      • 10 µL Substrate cocktail

      • 10 µL of this compound dilution (or ADB for control)

      • 10 µL Lipid activator

      • 10 µL of diluted PKC enzyme

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP cocktail.

    • Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of the assay.

  • Stopping the Reaction and Quantitation:

    • Spot a 25 µL aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper square.

    • Immediately place the P81 paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.

    • Wash the P81 papers three more times with 0.75% phosphoric acid for 5 minutes each.

    • Perform a final wash with acetone and let the papers dry completely.

    • Place each dry P81 paper into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PKC Activity Assay

This protocol outlines a general method for measuring PKC activity within a cellular context, which is crucial for confirming the effects of a cell-permeable inhibitor like this compound.

Objective: To assess the ability of this compound to inhibit PKC activity in intact cells.

Materials:

  • Cell line of interest (e.g., THP-1, HEK293)

  • Cell culture medium and supplements

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PKC Kinase Activity Assay Kit (non-radioactive, ELISA-based)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes).

    • Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC activation.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice to ensure complete lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • PKC Activity Measurement:

    • Determine the protein concentration of the cell lysates.

    • Use a non-radioactive PKC kinase activity assay kit according to the manufacturer's instructions. These kits typically involve the following steps:

      • Adding a defined amount of cell lysate to a microplate well pre-coated with a PKC-specific substrate.

      • Initiating the kinase reaction by adding ATP.

      • Detecting the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

      • Measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the PKC activity to the total protein concentration for each sample.

    • Calculate the percentage of inhibition of PMA-stimulated PKC activity for each concentration of this compound.

    • Plot the results to determine the cellular IC50 of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in signaling pathways and the logical flow of experiments is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Simplified PKC Signaling Pathway

This diagram illustrates the activation of conventional and novel PKC isoforms and their role in downstream signaling.

PKC_Signaling_Pathway cluster_upstream Upstream Activation cluster_pkc PKC Isoforms cluster_downstream Downstream Effects GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds Receptor cPKC Conventional PKC (α, β, γ) DAG->cPKC Activates nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->cPKC Activates Substrate Substrate Proteins (e.g., MARCKS) cPKC->Substrate Phosphorylates nPKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate Response Cellular Responses (Gene Expression, Proliferation, etc.) PhosphoSubstrate->Response Leads to Ro318220 This compound Ro318220->cPKC Ro318220->nPKC

Caption: Simplified Protein Kinase C (PKC) signaling cascade.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the key steps in determining the IC50 value of an inhibitor in a biochemical assay.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor dilutions) Start->PrepareReagents AssaySetup Set up Kinase Reaction (Enzyme + Substrate + Inhibitor) PrepareReagents->AssaySetup InitiateReaction Initiate Reaction (Add [γ-³²P]ATP) AssaySetup->InitiateReaction Incubate Incubate (30°C, 10-20 min) InitiateReaction->Incubate StopReaction Stop Reaction (Spot on P81 paper) Incubate->StopReaction Wash Wash Unincorporated ATP StopReaction->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis (Calculate % Inhibition, Plot Dose-Response) Measure->Analyze End Determine IC50 Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Logical Flow for Assessing a Kinase Inhibitor in a Cell-Based Assay

This diagram illustrates the process of evaluating a kinase inhibitor's efficacy within a cellular environment.

Cell_Assay_Logic Start Select Cell Line CultureCells Culture and Plate Cells Start->CultureCells TreatInhibitor Pre-treat with Inhibitor (e.g., this compound) CultureCells->TreatInhibitor StimulatePKC Stimulate with PKC Activator (e.g., PMA) TreatInhibitor->StimulatePKC LyseCells Lyse Cells and Collect Supernatant StimulatePKC->LyseCells MeasureActivity Measure PKC Activity (e.g., ELISA-based assay) LyseCells->MeasureActivity Analyze Analyze Data and Determine Cellular Potency MeasureActivity->Analyze End Conclusion on Cellular Efficacy Analyze->End

Caption: Logical workflow for a cell-based kinase inhibitor assay.

References

The Off-Target Landscape of Ro 31-8220: A Technical Guide to its Polypharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220, a bisindolylmaleimide compound, is widely recognized and utilized in biomedical research as a potent inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Its cell-permeable nature and competitive inhibition of the ATP-binding site have made it a valuable tool for dissecting PKC-mediated signaling pathways.[4] However, a growing body of evidence reveals that the pharmacological activity of this compound extends beyond the PKC family, exhibiting significant inhibitory effects on a range of other kinases and cellular targets.[1][5][6] This polypharmacology, while a potential source of confounding experimental results, also presents opportunities for novel therapeutic applications. This in-depth technical guide provides a comprehensive overview of the off-target kinase inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its impact on key signaling pathways to aid researchers in the interpretation of their findings and to inform future drug development efforts.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound is not restricted to PKC isoforms. It demonstrates potent, low nanomolar to micromolar inhibition against a variety of other kinases, as well as non-kinase proteins. The following tables summarize the reported 50% inhibitory concentrations (IC50) of this compound against its primary and off-target proteins.

Table 1: Inhibitory Activity of this compound against Protein Kinase C (PKC) Isoforms

KinaseIC50 (nM)
PKCα5 - 33[2][7][8]
PKCβI24[2][7][8]
PKCβII14[2][7][8]
PKCγ27[2][7][8]
PKCε24[2][7][8]
Rat Brain PKC23[2][7][8]

Table 2: Off-Target Kinase Inhibition by this compound

KinaseIC50 (nM)
MAPKAP-K1b (RSK)3[2][7]
MSK18[2][7][8]
S6K115[2][7]
GSK3β38[2][7][8]
RSK1Potently Inhibited[1][5]
RSK2Potently Inhibited[1][5]
RSK3Potently Inhibited[1][5]
p70 ribosomal S6 kinasePotently Inhibited[1][5]
CDC2 histone H1 kinasePotently Inhibited[1][5]
PRK2Potently Inhibited
PKD1Potently Inhibited
CDK2-cyclin APotently Inhibited
PIM3Potently Inhibited
CaM Kinase II17,000[4]
Protein Kinase A (PKA)900[4]

Table 3: Inhibition of Non-Kinase Targets by this compound

TargetEffectIC50 (µM)
Organic Cation Transporter 1 (OCT1)Inhibition0.18[1][5]
Multidrug and Toxin Extrusion Protein 1 (MATE1)InhibitionNot specified
MATE2-KInhibitionNot specified
Voltage-dependent Na+ channelsInhibitionMicromolar range[1][5]

Key Signaling Pathways Affected by this compound Off-Target Activity

The promiscuous nature of this compound leads to the modulation of multiple signaling pathways beyond those directly regulated by PKC. Understanding these interactions is critical for accurate data interpretation.

One of the prominent off-target effects of this compound is its potent inhibition of the 90-kDa ribosomal S6 kinases (RSK), also known as mitogen-activated protein kinase-activated protein kinase-1 (MAPKAP-K1).[2][7] RSK isoforms are key downstream effectors of the Ras-MAPK cascade, playing crucial roles in cell proliferation, survival, and differentiation.[9]

Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Downstream Downstream Effectors RSK->Downstream Ro318220 This compound Ro318220->RSK Stress Cellular Stress MKKs MKK4/7 Stress->MKKs JNK JNK MKKs->JNK cJun c-Jun JNK->cJun Ro318220 This compound Ro318220->JNK Start Prepare this compound Serial Dilution AddBuffer Add Kinase Buffer to 96-well Plate Start->AddBuffer AddKinase Add Kinase and Substrate AddBuffer->AddKinase AddInhibitor Add this compound or Vehicle AddKinase->AddInhibitor PreIncubate Pre-incubate (30°C, 10 min) AddInhibitor->PreIncubate StartReaction Initiate with ATP PreIncubate->StartReaction Incubate Incubate (30°C, 30 min) StartReaction->Incubate StopReaction Terminate Reaction Incubate->StopReaction Measure Measure Phosphorylation StopReaction->Measure Analyze Calculate IC50 Measure->Analyze

References

An In-depth Technical Guide on the Cell Permeability and Uptake of Ro 31-8220

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of protein kinase C (PKC) isoforms.[1] Its ability to traverse the cell membrane is fundamental to its utility as a research tool and its potential therapeutic applications. This technical guide provides a comprehensive overview of the cellular uptake and permeability of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Physicochemical Properties of this compound Mesylate

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its cellular permeability and uptake characteristics.

PropertyValueReference
Molecular Weight 553.65 g/mol [2]
Molecular Formula C₂₅H₂₃N₅O₂S·CH₃SO₃H[2]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM).[2]
Purity ≥97%[2]
Appearance Solid[3]

Cell Permeability and Uptake Mechanisms

This compound is widely recognized as a cell-permeable compound, a characteristic attributed to its lipophilic nature.[4] The primary mechanism of its entry into cells is believed to be passive diffusion, a common route for hydrophobic molecules.[4]

Interaction with Cellular Transporters

While passive diffusion is a key entry mechanism, the cellular accumulation of this compound is also significantly influenced by its interactions with various solute carrier (SLC) and ATP-binding cassette (ABC) transporters. These interactions are complex and can lead to both decreased and increased intracellular concentrations depending on the specific transporter and cell type.

Inhibition of Efflux and Influx Transporters:

This compound has been shown to be a potent inhibitor of several transporters, which can indirectly affect its own intracellular concentration by preventing its efflux or by altering the transport of other molecules.

  • Organic Cation Transporter 1 (OCT1): this compound acts as a potent, non-competitive inhibitor of OCT1, a transporter involved in the uptake of various drugs and endogenous compounds in the liver.[1][3][4] This inhibition occurs in a PKC-independent manner.[1][3][4] A study using OCT1-transfected HEK293 cells demonstrated that this compound cis-inhibits the uptake of the OCT1 substrate tetraethylammonium (TEA) with an IC₅₀ of 0.18 µM.[1][4] Interestingly, this compound was found to trans-inhibit TEA uptake, suggesting that this compound itself is not a substrate for OCT1.[3][4]

  • Multidrug and Toxin Extrusion Proteins (MATE1 and MATE2-K): this compound also inhibits the activity of MATE1 and MATE2-K, which are involved in the efflux of organic cations.[1][3][4] The IC₅₀ values for the inhibition of MATE1 and MATE2-K by this compound were determined to be 0.039 µM and 0.19 µM, respectively.[1]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): this compound is known to block the activity of BCRP, an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells.[4]

Stimulation of Influx Transporters:

In contrast to its inhibitory effects, this compound has been observed to stimulate the activity of at least one organic cation transporter.

  • Organic Cation Transporter 2 (OCT2): Unexpectedly, this compound was found to stimulate the activity of OCT2.[1][3][4] In HEK293 cells expressing OCT2, this compound enhanced the uptake of TEA with an EC₅₀ of 0.40 µM.[1] Kinetic analysis suggested that this compound increases the affinity of OCT2 for its substrates.[4]

Quantitative Data on this compound Interactions with Cellular Components

The following tables summarize the key quantitative data regarding the inhibitory and stimulatory effects of this compound on various cellular targets.

Table 1: Inhibitory Activity of this compound against Protein Kinases

KinaseIC₅₀ (nM)Reference
PKCα 5[5]
PKCβI 24[5]
PKCβII 14[5]
PKCγ 27[5]
PKCε 24[5]
Rat Brain PKC 23[5]
MAPKAP-K1b 3[5]
MSK1 8[5]
S6K1 38[5]
GSK3β 15[5]

Table 2: Interaction of this compound with Organic Cation Transporters

TransporterEffectIC₅₀ / EC₅₀ (µM)Cell LineSubstrateReference
OCT1 Inhibition0.18HEK-OCT1[¹⁴C]-TEA[1][4]
MATE1 Inhibition0.039HEK-MATE1[¹⁴C]-TEA[1]
MATE2-K Inhibition0.19HEK-MATE2-K[¹⁴C]-TEA[1]
OCT2 Stimulation0.40HEK-OCT2[¹⁴C]-TEA[1]

Experimental Protocols

Detailed below are generalized protocols for key experiments used to assess the cell permeability and uptake of small molecule inhibitors like this compound. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

Protocol 1: Caco-2 Permeability Assay

This assay is a standard in vitro method to predict the intestinal absorption of a compound.

1. Cell Culture:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Assay Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Add the test compound (this compound) at a defined concentration to the apical (A) or basolateral (B) chamber.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
  • Analyze the concentration of this compound in the collected samples using a suitable analytical method such as LC-MS/MS.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

Protocol 2: Measurement of Intracellular Concentration by HPLC

This protocol allows for the direct quantification of this compound within cells.

1. Cell Treatment:

  • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with this compound at the desired concentration and for the specified duration.

2. Cell Lysis and Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  • Add a protein precipitation agent (e.g., ice-cold acetonitrile) to the cell lysate to precipitate proteins and release the intracellular compound.
  • Centrifuge the samples to pellet the protein debris.

3. HPLC Analysis:

  • Collect the supernatant containing the extracted this compound.
  • Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method coupled with a suitable detector (e.g., UV or mass spectrometry) to quantify the concentration of this compound.
  • Normalize the intracellular concentration to the cell number or total protein content.

Protocol 3: Cellular Uptake Visualization by Fluorescence Microscopy

This qualitative method allows for the visualization of the cellular and subcellular localization of fluorescent compounds. While this compound is not inherently fluorescent, this method would be applicable if a fluorescently labeled version were available.

1. Cell Preparation and Treatment:

  • Grow cells on glass coverslips or in imaging-compatible plates.
  • Treat the cells with the fluorescently labeled this compound for the desired time.
  • Optionally, co-stain with markers for specific organelles (e.g., Hoechst for nucleus, MitoTracker for mitochondria).

2. Imaging:

  • Wash the cells with PBS to remove excess fluorescent compound.
  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  • Mount the coverslips on microscope slides with an antifade mounting medium.
  • Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore used.

Signaling Pathways Influenced by this compound

This compound, primarily as a PKC inhibitor, impacts numerous downstream signaling pathways. Its off-target effects on other kinases further broaden its influence on cellular processes.

Protein Kinase C (PKC) Signaling Pathway

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ IP3->Ca2 releases Ca2->PKC activates Downstream Downstream Targets (e.g., MARCKS, Raf) PKC->Downstream Ro318220 This compound Ro318220->PKC inhibits Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Downstream->Response

Caption: The classical Protein Kinase C (PKC) signaling pathway.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

JNK_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK47 MKK4 / MKK7 MAPKKK->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun phosphorylates Ro318220 This compound (activates) Ro318220->JNK activates (PKC-independent) AP1 AP-1 Complex cJun->AP1 forms Response Cellular Responses (Apoptosis, Inflammation) AP1->Response regulates gene expression for

Caption: The c-Jun N-terminal Kinase (JNK) signaling cascade.

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

GSK3_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3) Dishevelled->DestructionComplex inhibits GSK3 GSK-3 BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Ro318220 This compound Ro318220->GSK3 inhibits Proteasome Proteasome BetaCatenin->Proteasome degraded by TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates and activates Nucleus Nucleus GeneTranscription Gene Transcription TCFLEF->GeneTranscription

Caption: The Wnt/β-catenin signaling pathway involving GSK-3.

Conclusion

The cell permeability of this compound is a critical determinant of its biological activity. While passive diffusion is considered its primary mode of cellular entry, its complex interactions with a variety of influx and efflux transporters highlight the multifaceted nature of its cellular pharmacokinetics. A thorough understanding of these mechanisms, supported by robust experimental data, is essential for the accurate interpretation of research findings and for the potential development of this compound and related compounds as therapeutic agents. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the cellular effects of this potent kinase inhibitor.

References

Ro 31-8220: An In-Depth Technical Guide to its Effects on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220, a bisindolylmaleimide derivative, is a potent, cell-permeable, and reversible protein kinase inhibitor.[1] Initially characterized as a highly selective inhibitor of Protein Kinase C (PKC) isoforms, subsequent research has revealed a broader spectrum of activity, implicating it in the modulation of several critical downstream signaling pathways. This technical guide provides a comprehensive overview of the effects of this compound, with a focus on its impact on key cellular signaling cascades, quantitative data on its inhibitory activity, and detailed experimental protocols for its study.

Core Mechanism of Action and Target Profile

This compound primarily functions as a competitive inhibitor of ATP binding to the kinase domain of its target proteins. While it is most renowned for its potent inhibition of various PKC isoforms, it also demonstrates significant activity against a range of other kinases, a crucial consideration for interpreting experimental outcomes.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against a panel of protein kinases, providing a quantitative basis for its target profile.

Table 1: this compound IC50 Values for Protein Kinase C (PKC) Isoforms

Kinase IsoformIC50 (nM)
PKCα5[2]
PKCβI24[2]
PKCβII14[2]
PKCγ27[2]
PKCε24[2]
Rat Brain PKC23[2]

Table 2: this compound IC50 Values for Other Kinases

KinaseIC50 (nM)
MAPKAP-K1b3[2]
MSK18[2]
S6K115[2]
GSK3β38[2]

Effects on Downstream Signaling Pathways

This compound's influence extends beyond simple PKC inhibition, affecting multiple interconnected signaling networks that are fundamental to cell proliferation, survival, and stress responses.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a central regulator of cell growth and differentiation. The effects of this compound on this pathway are multifaceted. While some studies show that this compound can inhibit ERK1/2 activation, this is often a consequence of its broader kinase inhibitory profile rather than a direct effect on the core MAPK cascade kinases like MEK.[3]

A significant PKC-independent mechanism through which this compound impacts MAPK signaling is by inhibiting the expression of MAP Kinase Phosphatase-1 (MKP-1).[4] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates both ERK and JNK. By inhibiting MKP-1, this compound can lead to sustained activation of the JNK pathway.

The JNK/c-Jun Pathway

The c-Jun N-terminal Kinase (JNK) pathway is a critical component of the cellular response to stress signals, leading to apoptosis or survival depending on the context. This compound is a potent activator of the JNK pathway, a phenomenon that occurs independently of its PKC inhibitory activity.[4] The primary mechanism for this activation is the inhibition of MKP-1 expression.[4] This leads to increased phosphorylation and activation of JNK, which in turn phosphorylates and activates the transcription factor c-Jun.[4] This sustained activation of the JNK/c-Jun axis can contribute to the pro-apoptotic effects of this compound observed in some cell types.

JNK_Pathway_Activation_by_Ro_31_8220 cluster_0 PKC-Independent Mechanism Ro318220 This compound MKP1 MKP-1 (MAP Kinase Phosphatase-1) Ro318220->MKP1 JNK JNK (c-Jun N-terminal Kinase) MKP1->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Gene Expression cJun->Apoptosis

This compound activates the JNK pathway via MKP-1 inhibition.
The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. The interaction of this compound with this pathway is complex and can be cell-type dependent. Interestingly, several studies have reported that inhibition of PKC by this compound can lead to an increase in the phosphorylation and activation of Akt.[5][6]

One proposed mechanism for this observation is that certain PKC isoforms, such as PKCζ, may act as negative regulators of the PI3K/Akt pathway.[1] By inhibiting these specific PKC isoforms, this compound can relieve this inhibition, resulting in enhanced Akt signaling. This effect is dependent on a functional PI3K, indicating that this compound acts upstream of or parallel to Akt within this pathway.[5]

PI3K_Akt_Pathway_Modulation_by_Ro_31_8220 cluster_0 PI3K/Akt Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival / Growth Akt->CellSurvival Ro318220 This compound PKCzeta PKCζ Ro318220->PKCzeta PKCzeta->Akt

This compound can enhance Akt signaling by inhibiting inhibitory PKC isoforms.

Experimental Protocols

To facilitate further research into the effects of this compound, detailed methodologies for key experiments are provided below.

Western Blot Analysis of Phosphorylated Kinases

This protocol outlines the steps to analyze the phosphorylation status of kinases like ERK1/2 in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound (solubilized in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a protein assay kit.

  • SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).

Western_Blot_Workflow A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-phospho-protein) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (anti-total-protein) I->J

A generalized workflow for Western blot analysis.
In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the IC50 of this compound for a specific kinase using radiolabeled ATP.[7][8][9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase reaction buffer (containing MgCl2)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the purified kinase, and its specific substrate.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle) to the reaction tubes.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate by scintillation counting.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in a 96-well plate

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Conclusion

This compound is a valuable pharmacological tool for investigating cellular signaling pathways. While its potent inhibition of PKC isoforms is well-established, its off-target effects and PKC-independent mechanisms of action, particularly on the JNK and PI3K/Akt pathways, must be carefully considered in the design and interpretation of experiments. The quantitative data and detailed experimental protocols provided in this guide are intended to support researchers in leveraging the unique properties of this compound to further unravel the complexities of cellular signaling.

References

Methodological & Application

Application Notes and Protocols for Ro 31-8220 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of protein kinase C (PKC) isoforms.[1][2] It acts as a competitive inhibitor at the ATP-binding site of PKC. While widely used to investigate the role of PKC in various cellular processes, it is important to note that this compound also exhibits inhibitory activity against several other kinases, which should be considered when interpreting experimental results.[1][2][3] These off-target effects include, but are not limited to, the inhibition of MAPKAP-K1b (RSK), MSK1, S6K1, and GSK3β.[2][3]

This document provides detailed application notes and a general experimental protocol for the use of this compound in cell culture experiments.

Mechanism of Action

This compound primarily functions as a pan-PKC inhibitor, targeting multiple isoforms of this critical serine/threonine kinase.[1][2] PKC enzymes are key components of signal transduction pathways that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammation. By inhibiting PKC, this compound allows researchers to dissect the specific contributions of these pathways to various physiological and pathological conditions. However, studies have also revealed PKC-independent effects of this compound, such as the activation of JNK and the inhibition of voltage-dependent sodium channels.[1][4]

Applications in Cell Culture

This compound has been utilized in a diverse range of cell culture-based assays to investigate:

  • T-cell activation: It has been shown to inhibit both early and late events in T-cell activation.[5]

  • Cancer cell proliferation and apoptosis: It can inhibit the growth of various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast carcinoma), and induce apoptosis.[6][7]

  • Signal transduction pathways: It is a valuable tool for elucidating the role of PKC in specific signaling cascades.

  • Transporter activity: It has been found to inhibit the activity of the organic cation transporter 1 (OCT1) in a PKC-independent manner.[1]

  • TGF-β signaling: It can restore TGF-β-induced tumor suppression in certain SMAD4 mutant cancer cells.[8]

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various protein kinases. This data is crucial for determining the appropriate working concentration for your specific cell culture experiments.

Target KinaseIC₅₀ (nM)
PKCα5 - 33
PKCβI24
PKCβII14
PKCγ27
PKCε24
Rat Brain PKC23
MAPKAP-K1b (RSK)3
MSK18
S6K115
GSK3β38

Note: IC₅₀ values can vary depending on the assay conditions.[2][3]

Experimental Protocol: Inhibition of PKC Activity in Cultured Cells

This protocol provides a general guideline for using this compound to inhibit PKC activity in adherent cell lines. Optimization of concentrations and incubation times for your specific cell type and experimental goals is highly recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium appropriate for your cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest (e.g., THP-1, A549, MCF-7)

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting, kinase assay kit)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Cell Seeding:

    • Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO₂) to allow for attachment.

  • This compound Treatment:

    • The next day, remove the culture medium.

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations. A typical starting concentration range is 1-10 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

    • Add the medium containing this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used to dilute the this compound).

    • The pre-incubation time with this compound can vary depending on the experimental design. A pre-incubation of 30 minutes to 2 hours is common before applying a stimulus. For longer-term studies on cell proliferation, incubation can be extended to 24-48 hours.[6]

  • Stimulation (Optional):

    • If you are investigating the effect of this compound on a specific signaling pathway, you may need to stimulate the cells with an agonist (e.g., phorbol esters like PMA to activate PKC) after the pre-incubation period with the inhibitor.

  • Downstream Analysis:

    • Following the treatment period, proceed with your desired downstream analysis. This could include:

      • Cell Lysis and Western Blotting: To analyze the phosphorylation status of PKC substrates.

      • Kinase Activity Assays: To directly measure the inhibition of PKC activity.

      • Cell Proliferation Assays: (e.g., MTT, [³H]-thymidine incorporation) to assess the effect on cell growth.[6]

      • Apoptosis Assays: (e.g., Annexin V staining) to measure programmed cell death.[7]

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Ligand Binding DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Substrate Downstream Substrates PKC->Substrate Phosphorylation Ro318220 This compound Ro318220->PKC Inhibition Response Cellular Response (Proliferation, etc.) Substrate->Response

Caption: Signaling pathway showing the inhibitory action of this compound on Protein Kinase C (PKC).

G A 1. Seed Cells in Multi-well Plate B 2. Incubate Overnight (Allow Attachment) A->B C 3. Prepare this compound Working Solutions B->C D 4. Pre-treat Cells with this compound (e.g., 30 min - 2h) C->D E 5. Stimulate with Agonist (Optional) D->E F 6. Incubate for Desired Duration E->F G 7. Perform Downstream Analysis (e.g., Western Blot, Kinase Assay, etc.) F->G

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for Ro 31-8220 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor of protein kinase C (PKC) isoforms.[1] It acts as a competitive inhibitor at the ATP-binding site of PKC.[2] Due to its broad-spectrum activity against conventional (α, βI, βII, γ) and novel (ε) PKC isoforms, this compound is a valuable tool for investigating PKC-mediated signaling pathways.[1][3] Western blot analysis is a cornerstone technique to elucidate these pathways by examining the phosphorylation state of downstream target proteins. This document provides detailed application notes and protocols for the effective use of this compound in Western blot experiments.

While this compound is a potent PKC inhibitor, it's important to note that it can also inhibit other kinases, such as MAPKAP-K1b, MSK1, GSK3β, and S6K1, often with similar potency to its inhibition of PKC.[1][4][5][6] This lack of absolute specificity should be taken into consideration when interpreting results, and the use of additional, structurally distinct PKC inhibitors or genetic approaches is recommended for target validation.[7]

Mechanism of Action in Signaling Pathways

This compound primarily functions by inhibiting the catalytic activity of PKC isozymes, thereby preventing the phosphorylation of their downstream substrates. PKC is a critical node in signal transduction, regulating a myriad of cellular processes including cell proliferation, differentiation, apoptosis, and migration. By treating cells with this compound, researchers can effectively block PKC-dependent phosphorylation events, allowing for the investigation of the specific roles of PKC in various biological contexts. For instance, inhibition of PKC by this compound has been shown to affect the phosphorylation of proteins like myristoylated alanine-rich C-kinase substrate (MARCKS) and to influence downstream pathways such as the Akt signaling cascade.[8][9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_RTK GPCR / RTK PLC PLC GPCR_RTK->PLC Activates DAG_IP3 DAG / IP3 PLC->DAG_IP3 Generates PKC PKC DAG_IP3->PKC Activates Substrate Substrate Protein PKC->Substrate Phosphorylates Ro318220 This compound Ro318220->PKC Inhibits pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to

Figure 1: Simplified signaling pathway showing the inhibitory action of this compound on PKC.

Data Presentation

The following tables summarize the inhibitory concentrations of this compound against various kinases and provide examples of its application in cell-based assays coupled with Western blot analysis.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
PKCα5[1][3]
PKCβI24[1][3]
PKCβII14[1][3]
PKCγ27[1][3]
PKCε24[1][3]
Rat Brain PKC23[5]
MAPKAP-K1b3[4]
MSK18[4]
GSK3β15[4]
S6K138[4]

Table 2: Application of this compound in Cell-Based Western Blot Experiments

Cell LineThis compound ConcentrationIncubation TimeTarget Protein AnalyzedObserved EffectReference
RAW264.71-10 µM30-60 minPhospho-LPCAT2Abolished ATP-induced phosphorylation[10]
CHO-S-PAFR1-10 µM1 hourPhospho-LPCAT2Dose-dependent inhibition of mcPAF-induced phosphorylation[10]
Cerebellar Granule Neurons2 µMNot specifiedPhospho-AktIncreased Akt phosphorylation in low potassium conditions[8]
A7r51-10 µMNot specifiedPhospho-PYK2, Phospho-Kv1.2Inhibited AVP-induced tyrosine phosphorylation[11]
Neonatal Rat Cardiomyocytes50 nM1.5 hoursPhospho-MARCKSInhibited PMA-stimulated phosphorylation[9]
H9c21 µM7 days (daily treatment)Phospho-MARCKS, Phospho-GSK3βAltered phosphorylation status[12]
A5491 µM30 mincPKC-α translocationInhibited TPA-induced translocation from cytosol to particulate and nuclear fractions[13]

Experimental Protocols

The following are generalized protocols for using this compound in Western blot analysis. Optimal conditions, including inhibitor concentration and incubation time, should be determined empirically for each specific cell type and experimental setup.

Protocol 1: Inhibition of Stimulus-Induced Protein Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of a target protein following stimulation with an agonist.

Materials:

  • Cell culture medium

  • This compound (stock solution typically in DMSO)

  • Agonist/stimulus of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Culture: Plate cells at an appropriate density and grow to the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for a specified period (e.g., 4-24 hours) in serum-free or low-serum medium.

  • Inhibitor Pre-treatment:

    • Dilute the this compound stock solution to the desired final concentration in cell culture medium. A concentration range of 0.1 to 10 µM is a common starting point.[10][11]

    • Remove the medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for a predetermined time, typically ranging from 30 minutes to 2 hours, at 37°C.[9][10]

  • Stimulation:

    • Add the agonist/stimulus directly to the medium containing this compound at the desired final concentration.

    • Incubate for the time required to induce phosphorylation of the target protein.

  • Cell Lysis:

    • Quickly aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay.

  • Western Blot Analysis:

    • Normalize protein samples to the same concentration with lysis buffer and SDS-PAGE loading buffer.

    • Boil the samples for 5-10 minutes.

    • Proceed with standard SDS-PAGE, protein transfer to a membrane (e.g., PVDF or nitrocellulose), antibody incubation, and detection.

    • For analyzing phosphorylation, consider using Phos-tag™ SDS-PAGE for better separation of phosphorylated and non-phosphorylated proteins.[10]

A Plate and Grow Cells B Serum Starve (Optional) A->B C Pre-treat with This compound B->C D Stimulate with Agonist C->D E Lyse Cells D->E F Quantify Protein E->F G Western Blot F->G

Figure 2: Experimental workflow for investigating stimulus-induced phosphorylation using this compound.
Protocol 2: Investigating the Role of Basal PKC Activity

This protocol is useful for determining if the basal phosphorylation of a protein is dependent on PKC activity.

Materials:

  • Same as Protocol 1, excluding the agonist/stimulus.

Procedure:

  • Cell Culture and Serum Starvation (if necessary): Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Treatment:

    • Treat the cells with this compound at various concentrations for a defined period (e.g., 1-4 hours).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of this compound used.

  • Cell Lysis and Western Blot: Follow steps 5-7 from Protocol 1 to analyze the phosphorylation status of the target protein. A decrease in the phosphorylation signal in this compound-treated cells compared to the vehicle control would suggest a role for basal PKC activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

cluster_extracellular Extracellular Signal cluster_intracellular Intracellular Cascade Signal Agonist (e.g., Phorbol Ester, Growth Factor) PKC PKC Signal->PKC Activates DownstreamKinase Downstream Kinase PKC->DownstreamKinase Activates Ro318220 This compound Ro318220->PKC Inhibits TargetProtein Target Protein (e.g., Transcription Factor) DownstreamKinase->TargetProtein Phosphorylates Phosphorylation Phosphorylation TargetProtein->Phosphorylation

Figure 3: Logical relationship of this compound in a signaling cascade leading to protein phosphorylation.

References

Application Notes and Protocols for In Vivo Studies Using Ro 31-8220 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-8220 is a potent and cell-permeable inhibitor of Protein Kinase C (PKC) isoforms, with particular activity against PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε. It also exhibits inhibitory effects on other kinases such as MAPKAP-K1b, MSK1, GSK3β, and S6K1. These characteristics have led to its investigation in a variety of in vivo mouse models for conditions including cancer, heart failure, inflammation, and neurological disorders. This document provides a detailed overview of the application of this compound in several of these models, complete with experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and workflows.

I. Cardiovascular Disease: Heart Failure Models

This compound has been investigated for its potential to improve cardiac contractility and mitigate heart failure. Studies have utilized mouse models of both genetic and induced heart failure to explore its therapeutic effects.

Quantitative Data Summary: Heart Failure Models
Mouse ModelTreatment ProtocolKey FindingsReference
Muscle Lim Protein knockout (MLP-/-)6 mg/kg/day, subcutaneous (s.c.) injection for 6 weeksSignificant increase in cardiac contractility and restored pump function.[1][2][1][2]
Wild-type miceAcute infusionSignificantly augmented cardiac contractility.[1][2][1][2]
Myocardial Infarction ModelNot specifiedPharmacological inhibition of PKCα/β with this compound enhances cardiac function.[3][3]
Experimental Protocol: Chronic Heart Failure in MLP-/- Mice

This protocol is based on studies investigating the long-term effects of this compound on a genetic mouse model of heart failure.

1. Animal Model:

  • Strain: Muscle Lim Protein knockout (MLP-/-) mice and wild-type (WT) littermates as controls.

  • Age: Adult mice (e.g., 14 months old for studies in older animals).[1]

2. Reagents and Equipment:

  • This compound (mesylate salt is often used for stability).

  • Vehicle control (e.g., saline).

  • Syringes and needles for subcutaneous injection.

  • Echocardiography equipment for cardiac function assessment.

3. Dosing and Administration:

  • Dosage: 6 mg/kg/day.[2]

  • Route: Subcutaneous (s.c.) injection.[2]

  • Frequency: Once daily.

  • Duration: 4 to 6 weeks for chronic studies.[1]

4. Experimental Procedure:

  • Baseline Measurements: Prior to treatment, perform baseline echocardiography on all mice to assess cardiac function (e.g., fractional shortening).

  • Treatment Groups:

    • MLP-/- mice + this compound (6 mg/kg/day, s.c.).

    • MLP-/- mice + Vehicle (s.c.).

    • WT mice + this compound (6 mg/kg/day, s.c.).

    • WT mice + Vehicle (s.c.).

  • Treatment Period: Administer daily injections for the specified duration (e.g., 6 weeks).

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Endpoint Analysis: At the end of the treatment period, repeat echocardiography to assess changes in cardiac function.

5. Data Analysis:

  • Compare fractional shortening and other relevant cardiac parameters between treatment groups.

  • Statistical analysis is typically performed using ANOVA followed by post-hoc tests (e.g., Newman-Keuls) for multiple group comparisons or t-tests for two-group comparisons.[1]

Signaling Pathway and Experimental Workflow

heart_failure_pathway cluster_signaling PKCα Signaling in Cardiomyocytes cluster_intervention Therapeutic Intervention PKCa PKCα Inhibitor1 Inhibitor-1 PKCa->Inhibitor1 phosphorylates PP1 Protein Phosphatase-1 Inhibitor1->PP1 inhibits PLN Phospholamban PP1->PLN dephosphorylates SERCA SERCA2a PLN->SERCA inhibits Ca_SR SR Ca2+ uptake SERCA->Ca_SR Ro31_8220 This compound Ro31_8220->PKCa inhibits

Caption: PKCα signaling cascade in cardiomyocytes and the inhibitory action of this compound.

heart_failure_workflow start Start: MLP-/- and WT Mice baseline Baseline Echocardiography start->baseline grouping Group Assignment: - this compound - Vehicle baseline->grouping treatment Daily Subcutaneous Injections (6 mg/kg/day for 6 weeks) grouping->treatment monitoring Monitor Animal Health treatment->monitoring endpoint Endpoint Echocardiography treatment->endpoint monitoring->treatment analysis Data Analysis: Compare Fractional Shortening endpoint->analysis end End analysis->end

Caption: Experimental workflow for the chronic heart failure study in MLP-/- mice.

II. Oncology: Bladder Cancer Xenograft Model

This compound has demonstrated anti-cancer efficacy in vitro and in vivo, including in models of bladder cancer. It has been shown to suppress tumor progression by enhancing autophagy.

Quantitative Data Summary: Bladder Cancer Xenograft Model
Mouse ModelTreatment ProtocolKey FindingsReference
Bladder cancer xenograftIntraperitoneal (i.p.) injectionSignificant decrease in tumor size and weight compared to the control group.[4]
Experimental Protocol: Bladder Cancer Xenograft Study

This protocol outlines the steps for a subcutaneous xenograft model to test the efficacy of this compound against bladder cancer.

1. Animal Model:

  • Strain: Immunocompromised mice (e.g., BALB/c nude mice).

  • Age: 4-6 weeks old.

2. Cell Lines and Reagents:

  • Human bladder cancer cell line (e.g., T24, 5637).

  • This compound.

  • Vehicle control (e.g., saline, DMSO solution).

  • Matrigel (optional, for co-injection with cells).

  • Calipers for tumor measurement.

3. Dosing and Administration:

  • Dosage: To be determined by dose-finding studies, but intraperitoneal administration is a common route for xenograft models.

  • Route: Intraperitoneal (i.p.) injection.[4]

  • Frequency: To be determined based on the drug's half-life and tolerability.

4. Experimental Procedure:

  • Cell Preparation: Culture bladder cancer cells to ~80% confluency. Harvest and resuspend in sterile PBS or media, with or without Matrigel, at a concentration of approximately 1-5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment groups:

    • Vehicle control (i.p.).

    • This compound (i.p.).

  • Treatment Period: Administer treatment as per the predetermined schedule. Continue to monitor tumor growth and animal well-being.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

  • Tissue Collection: Excise tumors and measure their final weight. Portions of the tumor can be fixed in formalin for histology or snap-frozen for molecular analysis.

5. Data Analysis:

  • Compare tumor growth curves, final tumor volumes, and tumor weights between the treatment and control groups.

  • Statistical analysis can be performed using a t-test or ANOVA.

Signaling Pathway and Experimental Workflow

bladder_cancer_pathway cluster_cellular_process This compound Action in Bladder Cancer Ro31_8220 This compound PKC PKC Ro31_8220->PKC inhibits Autophagy Autophagy Ro31_8220->Autophagy enhances Apoptosis Apoptosis Ro31_8220->Apoptosis induces TumorGrowth Tumor Growth Autophagy->TumorGrowth suppresses Apoptosis->TumorGrowth suppresses

Caption: this compound inhibits PKC and induces autophagy and apoptosis, leading to tumor suppression.

bladder_cancer_workflow start Start: Nude Mice & Bladder Cancer Cells implantation Subcutaneous Cell Implantation start->implantation tumor_growth Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Intraperitoneal Injections (this compound or Vehicle) randomization->treatment monitoring Continue Tumor Measurement & Health Checks treatment->monitoring endpoint Endpoint: Euthanize & Excise Tumors treatment->endpoint monitoring->treatment analysis Data Analysis: - Tumor Volume - Tumor Weight endpoint->analysis end End analysis->end

Caption: Experimental workflow for the bladder cancer xenograft study.

III. Inflammation: Acute Peritonitis Model

This compound has been shown to attenuate leukocyte recruitment in models of acute inflammation, suggesting a potential anti-inflammatory role.

Quantitative Data Summary: Acute Peritonitis Model
Mouse ModelTreatment ProtocolKey FindingsReference
CXCL1/KC-induced acute peritonitisNot specifiedSignificantly attenuated the emigration of leukocytes, predominantly neutrophils.[2][5]
Experimental Protocol: Chemokine-Induced Acute Peritonitis

This protocol is designed to assess the effect of this compound on leukocyte migration in an acute inflammatory setting.

1. Animal Model:

  • Strain: Wild-type mice (e.g., C57BL/6).

2. Reagents and Equipment:

  • This compound.

  • Vehicle control.

  • Chemokine (e.g., CXCL1/KC) to induce peritonitis.[2]

  • PBS (phosphate-buffered saline).

  • FACS buffer (PBS with BSA and EDTA).

  • Antibodies for leukocyte staining (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages).

  • Flow cytometer.

3. Dosing and Administration:

  • This compound Pre-treatment: Administer this compound (dosage to be optimized) via a suitable route (e.g., intraperitoneal or intravenous) at a defined time point before inducing peritonitis.

  • Inflammation Induction: Inject CXCL1/KC (e.g., 0.51 µ g/mouse ) intraperitoneally to induce leukocyte recruitment.[4]

4. Experimental Procedure:

  • Treatment Groups:

    • Vehicle + PBS (negative control).

    • Vehicle + CXCL1/KC (positive control).

    • This compound + CXCL1/KC.

  • Peritoneal Lavage: At a specific time point after chemokine injection (e.g., 4 hours), euthanize the mice.[2]

  • Collect peritoneal exudate cells by lavage: inject 5-10 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid.

  • Cell Counting and Staining:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

    • Stain the cells with fluorescently labeled antibodies against specific leukocyte markers for flow cytometry analysis.

  • Flow Cytometry: Acquire and analyze the stained cells to quantify the different leukocyte populations (neutrophils, macrophages, etc.) that have migrated into the peritoneal cavity.

5. Data Analysis:

  • Compare the total number of emigrated leukocytes and the number of specific leukocyte subtypes (e.g., neutrophils) between the different treatment groups.

  • Use appropriate statistical tests (e.g., ANOVA) to determine significance.

Experimental Workflow

peritonitis_workflow start Start: Wild-type Mice pretreatment Pre-treatment: This compound or Vehicle start->pretreatment induction Induce Peritonitis: Intraperitoneal CXCL1/KC Injection pretreatment->induction incubation Incubation Period (e.g., 4 hours) induction->incubation lavage Peritoneal Lavage to Collect Leukocytes incubation->lavage cell_count Total Leukocyte Count lavage->cell_count facs Flow Cytometry for Leukocyte Subtypes lavage->facs analysis Data Analysis: Compare Leukocyte Migration cell_count->analysis facs->analysis end End analysis->end dm1_pathway cluster_dm1_pathogenesis DM1 Pathogenesis in the Heart cluster_intervention Therapeutic Intervention ToxicRNA Toxic CUG repeat RNA PKC PKCα/βII Activation ToxicRNA->PKC CUGBP1 CUGBP1 Hyperphosphorylation & Upregulation PKC->CUGBP1 CardiacDysfunction Cardiac Dysfunction CUGBP1->CardiacDysfunction Ro31_8220 This compound Ro31_8220->PKC inhibits

References

Application Notes: Ro 31-8220 for In Vitro Protein Kinase C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) that acts as an ATP-competitive inhibitor.[1][2] It is a member of the bisindolylmaleimide class of compounds and exhibits high affinity for the catalytic domain of most PKC isozymes.[2][3] These application notes provide a comprehensive overview of the effective concentrations of this compound for in vitro PKC inhibition, a detailed protocol for its use in kinase assays, and visual representations of the relevant signaling pathway and experimental workflow. While this compound is a powerful tool for studying PKC-mediated signaling, it is important to note its off-target effects on other kinases, which should be considered when interpreting experimental results.[4][5]

Data Presentation: this compound Inhibitory Potency

The inhibitory activity of this compound has been characterized against a panel of PKC isozymes and other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below to facilitate experimental design and data interpretation. It is noteworthy that the IC50 values can be influenced by the ATP concentration in the assay.[6]

Target KinaseIC50 (nM)Notes
PKC Isozymes
PKCα5 - 33[1][4][5]
PKCβI24[4][5][7]
PKCβII14[4][5][7]
PKCγ27[4][5][7]
PKCε8 - 24[4][5][7]
Rat Brain PKC~20 - 23[1][4][7]
Other Kinases (Off-Target Effects)
MAPKAP-K1b3[4][5]
MSK18[4][5]
S6K115[4][5]
GSK3β38[4][5]
RSK1200[8]
RSK236[8]
RSK35[8]

Signaling Pathway and Inhibition Mechanism

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isozymes is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, recruits PKC to the cell membrane and activates it. This compound inhibits PKC by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active PKC (active) DAG->PKC_active PKC_inactive PKC (inactive) PKC_inactive->PKC_active translocates & activates Substrate Substrate PKC_active->Substrate phosphorylates ADP ADP PKC_active->ADP Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_active pSubstrate Phosphorylated Substrate Substrate->pSubstrate Ro318220 This compound Ro318220->PKC_active inhibits ATP ATP ATP->PKC_active

Caption: PKC signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro PKC Kinase Assay Protocol

This protocol outlines a general method for determining the inhibitory effect of this compound on PKC activity in vitro using a radioactive assay. The principle involves measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate peptide.

Materials:

  • Purified, active PKC isozyme

  • This compound (stock solution in DMSO)

  • PKC substrate peptide (e.g., a synthetic peptide resembling the PKC-γ pseudosubstrate site)[7]

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.6 mM CaCl₂, 1 mM DTT, 2 mM EDTA, 0.02% (w/v) Triton X-100[7]

  • Lipid Activator Mix: 1.25 mg/mL phosphatidylserine and 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA) in assay buffer[7]

  • P81 phosphocellulose paper

  • 75 mM orthophosphoric acid

  • Ethanol

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettes and tips

  • Incubator (30°C)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The final concentration in the assay will typically range from nanomolar to micromolar. Remember to include a DMSO vehicle control.

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lipid activator mix, and the PKC substrate peptide (final concentration typically 0.2 mg/mL).[7]

  • Add Inhibitor: Add the diluted this compound or vehicle control to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding the purified PKC enzyme (final concentration ~2.5 m-units) and [γ-³²P]ATP (final concentration ~10 µM).[7]

  • Incubation: Incubate the reaction mixture at 30°C for 10 minutes.[7]

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.[7]

  • Washing: Extensively wash the P81 papers in 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with an ethanol wash.[7]

  • Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

experimental_workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add this compound or Vehicle Control prep_inhibitor->add_inhibitor prep_reaction Prepare Reaction Mixture (Buffer, Lipids, Substrate) prep_reaction->add_inhibitor start_reaction Initiate Reaction with PKC Enzyme and [γ-³²P]ATP add_inhibitor->start_reaction incubation Incubate at 30°C for 10 minutes start_reaction->incubation stop_reaction Stop Reaction by Spotting on P81 Paper incubation->stop_reaction washing Wash P81 Papers (Phosphoric Acid & Ethanol) stop_reaction->washing quantify Quantify Radioactivity (Scintillation Counting) washing->quantify analyze Data Analysis (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

References

Application Notes and Protocols for Ro 31-8220-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ro 31-8220 to induce apoptosis. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows.

Introduction

This compound is a staurosporine analog and a potent inhibitor of several protein kinases, including protein kinase C (PKC) isoforms.[1][2] It is widely used in cell biology research to induce apoptosis in various cancer cell lines.[3] Notably, this compound can trigger apoptosis through mechanisms that are both dependent and independent of its PKC inhibitory activity, often involving the mitochondrial pathway and cell cycle arrest.[3][4]

Data Presentation: Efficacy of this compound in Apoptosis Induction

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle progression in different human cancer cell lines.

Table 1: Induction of Apoptosis and Cell Cycle Arrest by this compound

Cell LineConcentration (µM)Treatment Duration (hours)Effect% of Apoptotic Cells (Sub-G1) or G2/M Arrested CellsReference
H1734 (NSCLC)1012G2/M Arrest29% in G2 phase (vs. 13% control)[5]
H1734 (NSCLC)1024G2/M Arrest23% in G2 phase (vs. 17% control)[5]
H1734 (NSCLC)1024Apoptosis16% in Sub-G1 phase (vs. 1% control)[5]
H1734 (NSCLC)548Apoptosis (TUNEL assay)52% TUNEL positive cells[5]
Glioblastoma (7 lines)~2Not SpecifiedGrowth Inhibition (IC50)Not Applicable[3]
A431 (Epidermoid Carcinoma)Starting at 102 and 24Viability ReductionData presented as viability curves[4]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineConcentration (µM)Treatment DurationProteinChange in Expression/ActivityReference
GlioblastomaNot SpecifiedNot SpecifiedBcl-2Rapid decline[3]
GlioblastomaNot SpecifiedNot SpecifiedCDC2Decreased protein level and activity[3]
H1734 (NSCLC)20Time-dependentPARPCleavage observed[5]
H1734 (NSCLC)20Time-dependentCaspase-3Cleavage observed[5]
HL-60 (Leukemia)Not SpecifiedNot SpecifiedCytochrome cEfflux from mitochondria[4]
HL-60 (Leukemia)Not SpecifiedNot SpecifiedCaspase-3Activation in cytosol[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound-induced apoptosis.

Protocol 1: General Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the experiment.

  • Cell Synchronization (Optional): For cell cycle analysis, serum-starve cells for a period appropriate for the cell line (e.g., 24-48 hours) to synchronize them in the G0/G1 phase.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Dilute the stock solution in fresh culture medium to the desired final concentration immediately before use.

  • Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the collected cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, corresponds to the apoptotic cell population.[5]

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, CDC2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathways involved in this compound-induced apoptosis and a typical experimental workflow.

G cluster_0 This compound Treatment cluster_1 Apoptotic Signaling Cascades Ro318220 This compound PKC PKC Inhibition Ro318220->PKC OtherTargets Other Kinase Inhibition (e.g., RSK, MSK) Ro318220->OtherTargets p53 p53 Accumulation Ro318220->p53 Bcl2 Bcl-2 Downregulation PKC->Bcl2 CellCycle G2/M Cell Cycle Arrest OtherTargets->CellCycle Mitochondria Mitochondrial Pathway Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Mitochondria Bcl2->Mitochondria releases Cytochrome c CellCycle->Apoptosis

Caption: Signaling pathways of this compound-induced apoptosis.

G cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate for desired duration (e.g., 12-48h) treatment->incubation harvest Harvest Cells (adherent + floating) incubation->harvest flow Flow Cytometry (Cell Cycle/Apoptosis) harvest->flow western Western Blot (Protein Expression) harvest->western tunel TUNEL Assay (DNA Fragmentation) harvest->tunel end End: Data Interpretation flow->end western->end tunel->end

References

Application Note & Protocol: Cell Cycle Analysis Using Ro 31-8220 by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-8220 is a potent, cell-permeable, and reversible bisindolylmaleimide inhibitor.[1] While it was initially characterized as a highly selective inhibitor of Protein Kinase C (PKC) isoforms (including PKC-α, βI, βII, γ, and ε), subsequent studies have revealed its activity against a broader range of kinases.[2][3] These include RSK1, RSK2, MSK1, and GSK3β.[2] This multi-kinase inhibitory profile makes this compound a valuable tool for investigating various signaling pathways. One of its most significant and widely studied effects is the induction of cell cycle arrest, primarily at the G2/M phase, in numerous cancer cell lines.[4][5] This effect is often associated with the inhibition of key cell cycle regulators like CDC2 kinase.[5]

The ability of this compound to halt cell cycle progression makes it a useful compound for cell synchronization experiments and for studying the mechanisms of G2/M checkpoint control. This application note provides a detailed protocol for using this compound to induce G2/M arrest and analyze the resulting cell cycle distribution by flow cytometry.

Mechanism of Action: Signaling Pathway

This compound exerts its effects by competitively inhibiting the ATP-binding site of its target kinases. Its primary targets are PKC isoforms, which are crucial components in signal transduction pathways controlling cell growth and differentiation.[5][6] Furthermore, this compound can inhibit the extracellular signal kinase (ERK) and ribosomal s6 kinase (RSK), which in turn blocks the activation of the CREB signaling pathway.[4] The culmination of these inhibitory actions, particularly the impact on kinases like CDC2, disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[5]

Ro318220_Pathway cluster_0 Cellular Environment Ro318220 This compound PKC PKC Isoforms Ro318220->PKC RSK_ERK RSK / ERK Pathway Ro318220->RSK_ERK CDC2 CDC2 Kinase Ro318220->CDC2 Indirect Inhibition Progression Cell Cycle Progression (G2 to M phase) PKC->Progression CREB CREB Activation RSK_ERK->CREB CREB->Progression CDC2->Progression Arrest G2/M Arrest

Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest.

Quantitative Data Summary

Treatment of various cell lines with this compound results in a quantifiable shift in cell cycle phase distribution. The following table summarizes data from a study on non-small cell lung cancer (NSCLC) H1734 cells treated with 10 µM this compound.[4][7]

Treatment GroupIncubation Time% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle) 12 hours70%17%13%
10 µM this compound 12 hours55%16%29%
Control (Vehicle) 24 hours69%14%17%
10 µM this compound 24 hours59%18%23%

Data adapted from studies on H1734 NSCLC cells.[4][7] Percentages are approximate and may vary based on cell line and experimental conditions.

Detailed Experimental Protocol

This protocol provides a general procedure for inducing G2/M arrest using this compound and subsequent analysis by propidium iodide (PI) staining and flow cytometry. Optimization may be required depending on the specific cell line.

I. Materials and Reagents
  • This compound (mesylate salt)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI)

  • RNase A

  • 1.5 mL microcentrifuge tubes or 5 mL FACS tubes

II. Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. For example, dissolve 5.54 mg of this compound (MW: 553.7 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Propidium Iodide (PI) Staining Solution (1X):

    • Final concentrations: 50 µg/mL PI, 100 µg/mL RNase A in PBS.

    • To prepare 10 mL of staining solution:

      • Add 100 µL of a 5 mg/mL PI stock solution.

      • Add 100 µL of a 10 mg/mL RNase A stock solution.

      • Add 9.8 mL of sterile PBS.

    • Mix well and store protected from light at 4°C for up to one month.

III. Experimental Procedure
  • Cell Seeding:

    • Culture cells of interest in their recommended complete medium.

    • Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment. A typical density is 2-5 x 10⁵ cells per well.

    • Incubate for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium. A final concentration of 1-10 µM is a common starting point.[4][5]

    • Prepare a vehicle control using the same final concentration of DMSO as in the drug-treated wells (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).[4]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with 1-2 mL of PBS.

    • Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 1 mL of complete medium.

    • Transfer the cell suspension to a labeled 1.5 mL tube or FACS tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Cell Fixation:

    • Carefully aspirate the supernatant.

    • Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

    • Aspirate the supernatant completely.

    • Resuspend the cell pellet by gently vortexing or flicking the tube.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This prevents cell clumping.

    • Incubate the cells for at least 2 hours at 4°C. For longer storage, cells can be kept at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cells once with 1 mL of PBS and centrifuge again.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or PE-Texas Red channel, ~585/42 nm).

    • Collect at least 10,000 events per sample.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Analyze the resulting DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

Workflow cluster_workflow Protocol Workflow A 1. Seed Cells (6-well plate, 50-60% confluency) B 2. Treat Cells (this compound or Vehicle Control) A->B C 3. Incubate (e.g., 12-24 hours) B->C D 4. Harvest Cells (Trypsinize & Centrifuge) C->D E 5. Fix Cells (Ice-cold 70% Ethanol) D->E F 6. Stain Cells (PI/RNase A Solution) E->F G 7. Acquire Data (Flow Cytometer) F->G H 8. Analyze Data (Quantify Cell Cycle Phases) G->H

Caption: Step-by-step workflow for cell cycle analysis using this compound.

References

Application Notes and Protocols: Ro 31-8220 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 31-8220, also known as Bisindolylmaleimide IX, is a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] While it is widely recognized for its high affinity for multiple PKC isoforms, it also demonstrates inhibitory activity against several other crucial kinases, making it a valuable tool in neuroscience for dissecting complex signaling pathways. Its applications range from studying synaptic plasticity and neuroprotection to investigating the mechanisms underlying neurodegenerative diseases and neurotransmitter release.[3][4][5][6] This document provides a detailed overview of its mechanism of action, applications, and relevant experimental protocols.

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor at the catalytic domain of its target kinases. Its primary targets are the conventional and novel isoforms of Protein Kinase C.

Primary Targets: Protein Kinase C (PKC) Isoforms this compound is a pan-PKC inhibitor, effectively targeting multiple isoforms including α, βI, βII, γ, and ε with high potency in the nanomolar range.[1][7][8]

Secondary Kinase Targets In addition to PKC, this compound potently inhibits other serine/threonine kinases. This broader specificity is a critical consideration in experimental design. Key secondary targets include Glycogen Synthase Kinase-3β (GSK3β), Mitogen- and Stress-activated protein Kinase-1 (MSK1), MAPK-activated protein kinase-1b (MAPKAP-K1b), and Ribosomal S6 Kinase (S6K1).[1][9]

PKC-Independent Effects Several studies have highlighted effects of this compound that are independent of PKC inhibition. These include the activation of c-Jun N-terminal Kinase (JNK), inhibition of Mitogen-activated Protein Kinase (MAPK/ERK2), and direct suppression of voltage-dependent sodium channels.[1][10]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various protein kinases.

Kinase TargetIC₅₀ (nM)Reference(s)
PKC Isoforms
PKCα5 - 33[1][7]
PKCβI24[1][7][8]
PKCβII14[1][7][8]
PKCγ27[1][7][8]
PKCε24[1][7][8]
Rat Brain PKC (mixed)23[1][9]
Other Kinases
MAPKAP-K1b3[1][9]
MSK18[1][9]
S6K115[1][9]
GSK3β38[1][9]

Signaling Pathway Visualization

Ro31_8220_Targets cluster_inputs Upstream Signals cluster_pathways Signaling Cascades GPCR GPCR PI3K_Akt PI3K/Akt Pathway RTK RTK PLC PLC DAG DAG PKC PKC Downstream_PKC PKC Substrates (e.g., MARCKS, Receptors) GSK3b GSK3β MAPK_pathway MAPK Pathway Tau Tau Protein MSK1 MSK1 S6K1 S6K1 MAPKAP-K1b MAPKAP-K1b Ro31_8220 Ro31_8220 Ro31_8220->GSK3b Ro31_8220->MSK1 Ro31_8220->S6K1 Ro31_8220->MAPKAP-K1b

Caption: Key kinase targets of this compound in major neuronal signaling pathways.

Applications in Neuroscience Research

A. Neuroprotection this compound has been shown to be neuroprotective in various models of neuronal injury.

  • Ischemic Injury: In models of cerebral ischemia, PKC inhibition can be protective. For instance, while this compound alone did not restore function after global ischemic injury, it significantly attenuated the effects of the PKC activator bryostatin-1, confirming the involvement of PKC in post-stroke recovery pathways.[4] In cultured astrocytes subjected to oxygen-glucose deprivation, this compound (100 nM) inhibited the upregulation of aquaporin-4 (AQP4), a water channel implicated in cerebral edema.[11]

  • Neurotoxicity: In cerebellar granule neurons, 1 µM this compound was neuroprotective against paraoxon-induced cell death by blocking caspase-3 activity.[1][9]

B. Synaptic Plasticity this compound is a valuable tool for studying the roles of PKC and other kinases in long-term potentiation (LTP) and long-term depression (LTD).

  • Long-Term Potentiation (LTP): Studies suggest this compound does not block the induction of LTP itself but rather a "molecular switch" process that regulates LTP induction, which is dependent on PKC.[3] In experiments using the PKC activator Phorbol 12-Myristate 13-Acetate (PMA) to facilitate LTP, the effect of PMA was blocked by 10 µM this compound, indicating the facilitation is PKC-dependent.[12][13]

  • Long-Term Depression (LTD): In the medial prefrontal cortex, this compound blocked the induction of LTD that is dependent on muscarinic acetylcholine receptor activation.[14]

C. Alzheimer's Disease (AD) Research Given that both PKC and GSK3β are implicated in AD pathology, this compound has been used as an investigational tool.

  • Tau Phosphorylation: this compound can inhibit GSK3β, a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of AD.[15][16] Its ability to reduce toxic phosphorylated tau has been demonstrated in a Drosophila model of frontotemporal dementia.[5]

  • Amyloid-β (Aβ) and Synaptic Function: In studies investigating memory enhancement, this compound was shown to block the beneficial effects of the PKC activator bryostatin on learning, memory, and dendritic spine density in rats, confirming the role of PKCα in these processes.[17]

D. Neurotransmitter Release and Signaling this compound has been used to demonstrate the role of PKC in modulating neurotransmitter systems.

  • Dopamine: It attenuates the acute motor-stimulant effects of amphetamine by blocking amphetamine-induced dopamine overflow in the nucleus accumbens.[6][18]

  • GABA: In cerebellar interneurons, this compound (3 µM) blocked the depolarization-induced increase in GABA release without affecting calcium influx, indicating that PKC acts downstream of calcium entry to facilitate release.[19]

Experimental Protocols

A. Protocol 1: In Vitro Neuroprotection Assay in Primary Neuronal Cultures

This protocol is adapted from studies of neuroprotection in cerebellar granule neurons exposed to a neurotoxin.[1][20]

Objective: To determine if this compound protects neurons from toxin-induced cell death.

Materials:

  • Primary cerebellar granule neurons (or other neuronal cell type)

  • Neurobasal medium with B27 supplement

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., Paraoxon, Glutamate)

  • Cell viability assay kit (e.g., MTT, LDH)

  • Caspase-3 activity assay kit

Methodology:

  • Cell Plating: Plate primary neurons at a suitable density in 96-well or 24-well plates and culture for 7-8 days in vitro (DIV) to allow for maturation.

  • Pre-treatment: Prepare working concentrations of this compound in culture medium. Add this compound (e.g., 1 µM final concentration) to the appropriate wells 15-30 minutes prior to adding the neurotoxin.[20] Include a vehicle control (DMSO).

  • Toxin Exposure: Add the neurotoxin (e.g., 200 µM paraoxon) to the wells (except for the negative control group) and incubate for the desired time (e.g., 24 hours).[20]

  • Assessment of Neuroprotection:

    • Cell Viability: After incubation, measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.

    • Apoptosis: To measure apoptosis, lyse the cells and assess caspase-3 activity using a fluorometric substrate.

Caption: Workflow for an in vitro neuroprotection experiment using this compound.

B. Protocol 2: In Vivo Administration in a Rodent Model of Cerebral Ischemia

This protocol is based on a study investigating the role of PKC in functional recovery after stroke in adult rats.[4]

Objective: To investigate the effect of this compound on functional recovery after ischemic brain injury.

Animal Model: Adult Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle solution (e.g., saline, DMSO/saline mixture)

  • Surgical tools for inducing cerebral ischemia (e.g., four-vessel occlusion model)

  • Behavioral testing apparatus (e.g., Morris water maze)

Methodology:

  • Induction of Ischemia: Induce global cerebral ischemia using a standardized surgical procedure (e.g., four-vessel occlusion). Include a sham-operated control group.

  • Drug Administration:

    • Begin drug administration 24 hours after the ischemic event.

    • Administer this compound at a dose of 0.5 mg/kg via tail vein injection.[4]

    • A typical dosing schedule might be two doses per week for a total of 10 doses.[4] A vehicle control group should be run in parallel.

  • Behavioral Assessment:

    • Perform behavioral tests to assess learning and memory (e.g., Morris water maze) at specified time points post-injury.

    • Record parameters such as escape latency and time spent in the target quadrant.

  • Histological Analysis (Optional): At the end of the study, perfuse the animals and collect brain tissue to assess infarct volume and neuronal loss via staining (e.g., Nissl or TUNEL staining).

C. Protocol 3: Electrophysiology in Hippocampal Slices (LTP Studies)

This protocol is adapted from studies examining the effect of this compound on synaptic plasticity.[12][13]

Objective: To determine the effect of this compound on the facilitation of Long-Term Potentiation (LTP).

Materials:

  • Adult mouse or rat

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and electrophysiology rig

  • This compound

  • LTP-inducing agent/facilitator (e.g., Phorbol 12-Myristate 13-Acetate, PMA)

  • High-frequency stimulation (HFS) protocol electrodes

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the animal brain and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Baseline Recording: Transfer a slice to the recording chamber and obtain stable baseline recordings of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

  • Drug Application:

    • Perfuse the slice with aCSF containing the PKC activator PMA (e.g., 200 nM) to facilitate LTP.[12][13]

    • In the experimental group, co-perfuse with this compound (e.g., 10 µM) along with PMA.[12][13] Allow 20-30 minutes for the drugs to take effect.

  • LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

  • Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation between the control (PMA alone) and experimental (PMA + this compound) groups.

Technical Data: Solubility and Stock Solution Preparation

  • Compound: this compound or this compound mesylate salt. The mesylate salt is often preferred for its stability.[1]

  • Molecular Weight: 553.65 g/mol (mesylate salt).[2]

  • Solubility:

    • DMSO: Soluble up to 100 mM.[21]

    • Ethanol: Soluble up to 5 mM.[21]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.[20]

  • Working Solution Preparation:

    • Thaw a stock aliquot at room temperature.

    • Dilute the stock solution into the appropriate aqueous buffer or culture medium immediately before use to prepare the final working concentration. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects.

References

Application Notes and Protocols: Ro 31-8220 in Cancer Cell Line Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable bisindolylmaleimide compound initially characterized as a pan-inhibitor of Protein Kinase C (PKC) isoforms, with IC50 values in the low nanomolar range for PKC-α, PKC-βI, PKC-βII, PKC-γ, and PKC-ε.[1][2][3] Beyond its well-documented effects on PKC, this compound also exhibits inhibitory activity against other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β.[1][2] This broad-spectrum activity contributes to its significant anti-proliferative effects observed in a variety of cancer cell lines. These application notes provide an overview of this compound's effects on cancer cell proliferation, its mechanisms of action, and detailed protocols for its use in relevant in vitro assays.

Mechanism of Action

This compound exerts its anti-proliferative effects through the modulation of several key signaling pathways implicated in cancer cell growth and survival. Its primary mechanism involves the inhibition of PKC, a crucial family of enzymes in signal transduction that regulates cellular processes such as proliferation, differentiation, and apoptosis.[3]

In addition to its direct PKC inhibition, this compound has been shown to suppress the activation of Cyclic AMP Response Element-Binding Protein (CREB), a transcription factor that governs the expression of genes involved in cell survival and proliferation, such as Bcl-2 and Bcl-xL.[4] The inhibition of CREB by this compound is mediated through the blockade of its upstream activators, including extracellular signal-regulated kinase (ERK) and ribosomal s6 kinase (RSK).[4] This ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[4]

Furthermore, this compound has been identified as an inducer of the interaction between mutant SMAD4 (specifically SMAD4R361H) and SMAD3, restoring the tumor-suppressive TGF-β signaling pathway in certain colon cancer cells.[5][6][7] This restoration of TGF-β signaling can lead to a decrease in cell viability and growth suppression.[7] More recently, Ro-31-8220 has been shown to induce apoptosis and inhibit migration and invasion in bladder cancer cells by enhancing autophagy.[8]

Data Presentation: Anti-proliferative Activity of this compound

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)AssayReference
A549Lung Carcinoma0.78Cell Counting[2]
MCF-7Breast Carcinoma0.897Cell Counting[2]
HCT-116Colon Carcinoma0.84MTT Assay[1]
HL-60Promyelocytic Leukemia~0.5-1.0Cell Proliferation Assay[9]
D17Canine Osteosarcoma~0.5-4.5Cell Proliferation Assay[10]
HMPOSCanine Osteosarcoma~0.5-4.5Cell Proliferation Assay[10]
MCKOSCanine Osteosarcoma~0.5-4.5Cell Proliferation Assay[10]
SKKOSCanine Osteosarcoma~0.5-4.5Cell Proliferation Assay[10]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways Modulated by this compound

cluster_0 PKC/CREB Pathway cluster_1 TGF-β Pathway Restoration Growth Factors Growth Factors PKC PKC Growth Factors->PKC ERK/RSK ERK/RSK PKC->ERK/RSK CREB CREB ERK/RSK->CREB Bcl-2, Bcl-xL Bcl-2, Bcl-xL CREB->Bcl-2, Bcl-xL Proliferation & Survival Proliferation & Survival Bcl-2, Bcl-xL->Proliferation & Survival This compound This compound This compound->PKC This compound->ERK/RSK TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor SMAD2/3 SMAD2/3 TGF-β Receptor->SMAD2/3 SMAD Complex SMAD Complex SMAD2/3->SMAD Complex mutant SMAD4 mutant SMAD4 mutant SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Tumor Suppression Tumor Suppression Gene Transcription->Tumor Suppression Ro 31-8220_2 This compound Ro 31-8220_2->SMAD Complex promotes interaction

Signaling pathways affected by this compound.
General Experimental Workflow

Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Proliferation Assay Proliferation Assay Incubation->Proliferation Assay Data Analysis Data Analysis Proliferation Assay->Data Analysis

Experimental workflow for proliferation assays.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO, ensuring the final DMSO concentration is <0.1%).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Anchorage-Independent Growth (Soft Agar Colony Formation) Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Agar (DNA grade)

  • 6-well plates

  • Crystal Violet solution (0.005% in PBS)

Procedure:

  • Prepare Base Agar Layer: Prepare a 0.5-0.8% agar solution in complete medium.[11][12] Pipette 1.5 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare Cell-Containing Top Agar Layer: Prepare a 0.3-0.4% agar solution in complete medium and cool it to 40°C.[13][14] Trypsinize and count cells to obtain a single-cell suspension. Dilute the cells in complete medium and mix with the cooled agar solution to a final cell concentration of 5,000-10,000 cells/mL.

  • Treatment: Add the desired concentration of this compound or vehicle control to the cell-agar mixture.

  • Plating: Immediately pipette 1 mL of the cell-agar mixture onto the solidified base agar layer in each well.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days. Feed the cells every 3-4 days by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle control on top of the agar.

  • Colony Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1 hour.[11] Wash the wells with PBS. Count the number of colonies using a microscope.

  • Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.

Conclusion

This compound is a valuable tool for studying cancer cell proliferation and the signaling pathways that regulate it. Its multi-faceted mechanism of action, targeting key kinases like PKC and the CREB and TGF-β pathways, makes it an effective anti-proliferative agent in a wide range of cancer cell lines. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific cancer models. Careful optimization of cell densities, compound concentrations, and incubation times is recommended for each cell line to ensure robust and reproducible results.

References

Application Notes and Protocols: Ro 31-8220 for Studying T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8220 is a potent, cell-permeable inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for signal transduction in various cell types, including T-lymphocytes.[1][2][3][4] T-cell activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in autoimmune diseases and transplant rejection. This process is initiated by the T-cell receptor (TCR) and co-stimulatory molecules like CD28, leading to the activation of downstream signaling cascades. One of the key pathways is mediated by PKC.[5] Consequently, this compound serves as an invaluable pharmacological tool to dissect the role of PKC in T-cell activation, proliferation, and cytokine production. These application notes provide a comprehensive overview of this compound's effects on T-cell activation and detailed protocols for its use in relevant assays.

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of PKC.[3] It exhibits high potency against several PKC isoforms, including conventional (α, βI, βII, γ) and novel (ε) isoforms.[1][2][4] By inhibiting PKC, this compound effectively blocks the downstream signaling events that are dependent on this kinase, thereby suppressing T-cell activation. It is important to note that this compound can also inhibit other kinases, such as MAPKAP-K1b, MSK1, S6K1, and GSK3β, and may have PKC-independent effects, including the induction of c-Jun expression and activation of JNK.[2][4][6]

Data Presentation

Table 1: Inhibitory Activity of this compound on Protein Kinase C Isoforms
PKC IsoformIC50 (nM)
PKCα5
PKCβI24
PKCβII14
PKCγ27
PKCε24

(Data sourced from MedChemExpress, APExBIO)[2][4]

Table 2: Effects of this compound on Human T-Cell Activation Events
T-Cell Activation ParameterIC50 (nM)Observations
Mitogen-Induced IL-2 Production80Inhibition of a key early event in T-cell activation.[5][6]
IL-2-Dependent T-Lymphoblast Proliferation350Demonstrates inhibition of later-stage T-cell activation events.[5][6]
IL-2Rα (CD25) Expression~400At 400 nM, this compound reduced the percentage of CD25+ cells from 83% to 56% and decreased the mean fluorescence intensity.[5][6][7]

(Data from a study on peripheral blood mononuclear cells)[5]

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway and Inhibition by this compound

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 PLCg PLCγ TCR->PLCg Activation CD28 CD28 CD28->PLCg Co-stimulation PIP2 PIP2 PLCg->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Ca Ca²⁺ Rise IP3->Ca NFkB NF-κB PKC->NFkB Activation AP1 AP-1 PKC->AP1 Activation NFAT NFAT Ca->NFAT Activation IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene AP1->IL2_Gene NFAT->IL2_Gene Ro318220 This compound Ro318220->PKC Inhibition

Caption: T-cell activation pathway and the inhibitory action of this compound on PKC.

Experimental Workflow: T-Cell Proliferation Assay (CFSE)

T_Cell_Proliferation_Workflow isolate_pbmcs 1. Isolate PBMCs from whole blood label_cfse 2. Label cells with CFSE dye isolate_pbmcs->label_cfse prepare_plates 3. Prepare plates with anti-CD3/anti-CD28 antibodies label_cfse->prepare_plates add_inhibitor 4. Pre-incubate cells with This compound (or vehicle) prepare_plates->add_inhibitor culture_cells 5. Co-culture cells for 3-5 days add_inhibitor->culture_cells stain_markers 6. Stain for surface markers (e.g., CD4, CD8) culture_cells->stain_markers acquire_data 7. Acquire data on a flow cytometer stain_markers->acquire_data analyze_data 8. Analyze CFSE dilution to assess proliferation acquire_data->analyze_data

Caption: Workflow for assessing T-cell proliferation using CFSE dye.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol is for measuring T-cell proliferation by tracking the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye upon cell division.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (and a suitable vehicle, e.g., DMSO)

  • CFSE dye (e.g., CellTrace™ CFSE Cell Proliferation Kit)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8][9]

  • CFSE Labeling:

    • Wash the cells with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.[8]

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C, protected from light.[8][9]

    • Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium.

    • In a 96-well plate, pre-coat wells with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for at least 2 hours at 37°C, then wash with PBS.[2][8]

    • Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the cell suspension.[3]

    • Add various concentrations of this compound (and a vehicle control) to the appropriate wells.

    • Seed the cells in the antibody-coated plate at a density of 1-2 x 10^5 cells/well.

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and transfer them to FACS tubes.

    • Wash the cells with FACS buffer (PBS with 1% BSA).

    • (Optional) Stain for T-cell surface markers (e.g., anti-CD4, anti-CD8) to analyze specific T-cell subsets.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data using flow cytometry software to visualize the successive generations of proliferating cells as distinct peaks of decreasing fluorescence intensity.

Protocol 2: IL-2 Production Assay (ELISA)

This protocol describes the measurement of Interleukin-2 (IL-2) in the supernatant of activated T-cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PBMCs or Jurkat T-cells

  • This compound

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies or PMA and Ionomycin for stimulation

  • Human IL-2 ELISA kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • T-Cell Activation:

    • Seed PBMCs or Jurkat cells (e.g., 1 x 10^6 cells/mL) in a 24-well plate.[10]

    • Pre-treat the cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Centrifuge the cell culture plate at 1000 x g for 10 minutes.[11][12]

    • Carefully collect the supernatant without disturbing the cell pellet.

    • Samples can be assayed immediately or stored at -80°C.

  • ELISA Protocol:

    • Perform the IL-2 ELISA according to the manufacturer's instructions.[11][12][13][14] A general procedure is as follows:

      • Add standards and samples to the antibody-coated wells.

      • Incubate to allow IL-2 to bind to the capture antibody.

      • Wash the wells.

      • Add the detection antibody.

      • Incubate and wash.

      • Add the enzyme conjugate (e.g., Streptavidin-HRP).

      • Incubate and wash.

      • Add the substrate solution and incubate for color development.

      • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of IL-2 in the samples.

Protocol 3: CD25 Expression Analysis by Flow Cytometry

This protocol details the staining and analysis of the T-cell activation marker CD25 (IL-2Rα) on the cell surface.

Materials:

  • Activated T-cells (from Protocol 2)

  • This compound

  • FACS buffer (PBS with 1% BSA)

  • Fluorochrome-conjugated anti-human CD25 antibody

  • (Optional) Fluorochrome-conjugated antibodies against other T-cell markers (e.g., CD3, CD4)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Activate T-cells in the presence of varying concentrations of this compound as described in Protocol 2 for 24-72 hours.

  • Staining:

    • Harvest the cells and wash them with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the anti-CD25 antibody and any other desired antibodies at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter, and then on specific T-cell populations if co-staining was performed (e.g., CD4+ T-cells).

    • Analyze the expression of CD25 on the gated population and compare the mean fluorescence intensity (MFI) and percentage of CD25-positive cells across different treatment conditions.[5]

References

Troubleshooting & Optimization

Mitigating off-target effects of Ro 31-8220 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 31-8220. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate the known off-target effects of this inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a cell-permeable, reversible bisindolylmaleimide compound. It was initially developed as a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It strongly inhibits conventional PKC isoforms (α, βI, βII, γ) and novel PKC isoforms (ε) with IC50 values in the low nanomolar range.[1][2][3] Because of its high potency, it has been widely used to probe the function of PKC in various cellular signaling pathways.[4][5]

Q2: What are the known off-target effects of this compound?

While effective against PKC, this compound is not entirely specific and is known to inhibit several other kinases with similar or even greater potency than some PKC isoforms.[6][7][8] This lack of specificity is a critical consideration for data interpretation.[4]

Key off-target kinases include:

  • MAPKAP-K1b (RSK2): Mitogen-Activated Protein Kinase-Activated Protein Kinase 1b.

  • MSK1: Mitogen- and Stress-Activated Kinase 1.[1]

  • GSK3β: Glycogen Synthase Kinase 3 beta.[1]

  • S6K1 (p70S6K): Ribosomal Protein S6 Kinase 1.[1]

Additionally, this compound can have PKC-independent effects, such as activating c-Jun N-terminal Kinase (JNK) and inhibiting voltage-dependent sodium channels.[4][9][10] It has also been shown to block the activity of organic cation transporters like OCT1.[4][11]

Q3: My results with this compound are unexpected. Could this be due to off-target effects?

Yes, unexpected or contradictory results are often a sign of off-target activity. Given that this compound inhibits several key kinases in other pathways with high potency, a cellular phenotype observed after treatment could be a composite effect. For example, an outcome might be attributed to PKC inhibition when it is actually caused by the simultaneous inhibition of GSK3β or MSK1.[6][9] Therefore, rigorous validation is essential.

Troubleshooting Guide & Experimental Controls

This section provides actionable protocols and workflows to help you dissect the on-target vs. off-target effects of this compound.

Issue 1: How can I confirm my phenotype is due to PKC inhibition?

To confidently attribute an observed effect to PKC inhibition, you must perform a series of control experiments to rule out the influence of known off-targets.

Solution A: Perform a Dose-Response Analysis

The first step is to determine the minimal concentration of this compound required to produce your phenotype. Off-target effects are often more pronounced at higher concentrations.

  • Methodology:

    • Design an experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM).

    • Include a vehicle control (e.g., DMSO).

    • Measure your endpoint of interest (e.g., protein phosphorylation, gene expression, cell viability).

    • Plot the results to determine the EC50 (or IC50) for your phenotype.

    • Compare this value to the known IC50 values for this compound against PKC and its off-targets (see Table 1). If the EC50 for your phenotype is closer to that of an off-target, further investigation is required.

Quantitative Data: Inhibitor Potency

The following table summarizes the inhibitory concentration (IC50) of this compound against its primary targets and major off-targets.

Target KinaseIC50 (nM)Target Class
MAPKAP-K1b (RSK2) 3Off-Target
PKCα 5 - 33Primary Target
MSK1 8Off-Target
PKCβII 14Primary Target
GSK3β 15 - 38Off-Target
PKCγ 27Primary Target
PKCε 24Primary Target
PKCβI 24Primary Target
S6K1 15 - 38Off-Target
Data compiled from multiple sources.[1][3][9][10]

Logical Workflow: Interpreting Dose-Response Data

start Perform Dose-Response Experiment with this compound phenotype Determine EC50 for Observed Phenotype start->phenotype compare Compare Phenotype EC50 to Known IC50 Values phenotype->compare on_target Conclusion: Phenotype is likely PKC-mediated. compare->on_target EC50 aligns with PKC IC50 values off_target Warning: Phenotype may be due to an off-target effect. compare->off_target EC50 aligns with Off-Target IC50 values

Caption: Logic diagram for interpreting dose-response results.

Solution B: Use a Structurally Unrelated Inhibitor

To ensure the observed phenotype is not an artifact of the bisindolylmaleimide chemical structure, use another PKC inhibitor from a different chemical class that has a distinct off-target profile.

  • Methodology:

    • Repeat your key experiment using this compound at its lowest effective concentration.

    • In parallel, treat cells with Gö 6983 at an equipotent concentration for PKC inhibition.

    • Include a vehicle control.

    • If the phenotype is reproduced with both inhibitors, it is likely due to on-target PKC inhibition. If the results differ, an off-target effect of this compound is probable.

Conceptual Diagram: Orthogonal Validation

If both inhibitors cause the phenotype, the effect is likely on-target (PKC). cluster_ro Experiment 1 cluster_go Experiment 2 ro This compound (Inhibitor A) pkc_a PKC ro->pkc_a Inhibits off1 Off-Target X (e.g., GSK3β) ro->off1 Inhibits phenotype Observed Phenotype pkc_a->phenotype Causes? off1->phenotype Causes? go Gö 6983 (Inhibitor B) pkc_b PKC go->pkc_b Inhibits off2 Off-Target Y (Different Profile) go->off2 Inhibits pkc_b->phenotype Confirms

Caption: Using two inhibitors with different off-target profiles.

Solution C: Genetic Validation of the Target

The most definitive way to confirm that a phenotype is caused by the inhibition of a specific target is to use genetic methods to reduce the expression of that target.

  • Methodology (siRNA/shRNA Knockdown):

    • Design & Transfection: Synthesize or purchase at least two independent siRNA or shRNA sequences targeting the PKC isoform(s) believed to be responsible for the phenotype. Include a non-targeting (scrambled) siRNA as a negative control. Transfect these into your cell model.

    • Verify Knockdown: After 48-72 hours, collect cell lysates and perform a Western blot to confirm a significant reduction (>70%) in the target PKC isoform protein levels. The scrambled control should show no change.

    • Phenotypic Assay: Perform your primary experiment on the knockdown cells.

    • Analysis: If the phenotype observed with this compound is replicated in the cells with PKC knocked down (but not in the scrambled control cells), this provides strong evidence that the effect is indeed mediated by that PKC isoform.

Experimental Workflow: Genetic Validation

cluster_exp Experimental Arms start Hypothesis: Phenotype is caused by PKCα inhibition arm1 Treat cells with This compound start->arm1 arm2 Transfect with siRNA for PKCα start->arm2 arm3 Transfect with Scrambled siRNA (Control) start->arm3 assay Perform Phenotypic Assay on all arms arm1->assay verify Verify PKCα Knockdown (Western Blot) arm2->verify arm3->assay verify->assay compare Compare Outcomes assay->compare conclusion1 Conclusion: Phenotype is validated as PKCα-dependent compare->conclusion1 Phenotype in Arm 1 matches Phenotype in Arm 2 conclusion2 Conclusion: Phenotype is likely an off-target effect of this compound compare->conclusion2 Phenotype in Arm 1 _not_ seen in Arm 2

Caption: Workflow for validating inhibitor targets using siRNA.

Issue 2: How can I perform a washout experiment to test for reversibility?

This compound is a reversible inhibitor. A washout experiment can help determine if the observed cellular effects are also reversible, which is characteristic of direct inhibition rather than a downstream, permanent change like apoptosis induction.

  • Methodology:

    • Culture cells and treat one group with this compound (at the lowest effective concentration) and another with vehicle (DMSO) for a defined period (e.g., 1-2 hours).

    • At the end of the treatment, collect a subset of cells from each group for analysis (Time 0 Post-Wash).

    • For the remaining cells, aspirate the media containing the inhibitor/vehicle.

    • Gently wash the cells 2-3 times with fresh, pre-warmed culture medium to remove any residual compound.

    • Add fresh medium without the inhibitor or vehicle and return the cells to the incubator.

    • Collect additional cell samples at various time points after the washout (e.g., 1h, 4h, 8h, 24h).

    • Analyze the samples to see if the phenotype observed at Time 0 reverses over time in the this compound-treated group, eventually returning to the state of the vehicle-treated control. If the effect is reversed, it supports a direct and reversible mechanism of action.

References

Ro 31-8220 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ro 31-8220 in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is readily soluble in DMSO at high concentrations.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, we recommend dissolving this compound powder in fresh, anhydrous DMSO to the desired concentration. To ensure complete dissolution, vortex the solution briefly. It is advisable to allow the product to equilibrate to room temperature for at least one hour before opening the vial and preparing the solution.[1]

Q3: What are the recommended storage conditions for the this compound powder and its DMSO stock solution?

A3:

  • Powder: The solid compound should be stored desiccated at -20°C for long-term stability, where it can be stored for up to 12 months.[2]

  • DMSO Stock Solution: Aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C.[1] Following reconstitution, DMSO stock solutions are stable for up to 4 months at -20°C. For shorter-term storage, solutions can be kept at 4°C for up to two weeks.[1]

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.

  • Possible Cause 1: Incorrect Solvent Quality. The use of old or moisture-absorbed DMSO can significantly decrease the solubility of this compound.[3]

    • Solution: Always use fresh, anhydrous, high-purity DMSO for preparing your stock solution.

  • Possible Cause 2: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution at a concentration higher than its solubility limit.

    • Solution: Refer to the solubility data table below. If a higher concentration is required, gentle warming and vortexing may aid dissolution, but be cautious of potential degradation. It is always best to prepare a solution at a concentration known to be soluble.

  • Possible Cause 3: Low Temperature. If the DMSO or the compound is cold, it may hinder the dissolution process.

    • Solution: Allow both the this compound vial and the DMSO to equilibrate to room temperature before preparing the solution.

Issue 2: Precipitate has formed in the DMSO stock solution after storage.

  • Possible Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can lead to precipitation and degradation of the compound.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Possible Cause 2: Storage at an inappropriate temperature. Storing the solution at a temperature higher than recommended can lead to instability and precipitation.

    • Solution: Always store the DMSO stock solution at -20°C or -80°C for long-term stability.

  • Possible Cause 3: Solution concentration is too high. A highly concentrated solution may be more prone to precipitation upon freezing.

    • Solution: If you observe precipitation, gently warm the vial to room temperature and vortex to redissolve the compound before use. If the issue persists, consider preparing a slightly less concentrated stock solution.

Data Presentation

Table 1: Solubility of this compound in DMSO

SourceReported Solubility in DMSO
Abcam[2]Approximately 20 mg/mL
R&D Systems[4]Soluble to 100 mM
APExBIO[5]≥27.7 mg/mL
ChemicalBook[6]52.77 mg/mL (95.31 mM)
Sigma-Aldrich100 mg/mL
Tocris Bioscience[7]55.37 mg/mL (100 mM)
Selleck Chemicals[3]100 mg/mL (180.61 mM)

Table 2: Stability and Storage of this compound in DMSO

Storage ConditionDurationSource
-20°C (Powder)Up to 12 months (desiccated)Abcam[2]
-20°C (in DMSO)Up to 4 monthsSigma-Aldrich
-20°C (in DMSO)Useable for up to one month (aliquots)DC Chemicals[1]
-80°C (in DMSO)Up to 6 monthsDC Chemicals[1]
4°C (in DMSO)Up to 2 weeksDC Chemicals[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Allow the vial of this compound (Mesylate, M.Wt: 553.65 g/mol ) to warm to room temperature.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of powder, add 180.6 µL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use vials.

  • Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start This compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing, storing, and using this compound solutions.

signaling_pathway cluster_pkc PKC Pathway cluster_mapk MAPK/ERK Pathway cluster_stress Stress-Activated Pathway cluster_other Other Kinases Ro318220 This compound PKC PKCα, β, γ, ε Ro318220->PKC Inhibits MAPK MAPK Ro318220->MAPK Inhibits ERK2 ERK2 Ro318220->ERK2 Inhibits JNK JNK Ro318220->JNK Activates GSK3b GSK3β Ro318220->GSK3b Inhibits MSK1 MSK1 Ro318220->MSK1 Inhibits MAPK->ERK2

Caption: Simplified signaling pathways affected by this compound.

References

Navigating Unexpected Results with Ro 31-8220: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with the protein kinase inhibitor, Ro 31-8220.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results suggest an effect independent of Protein Kinase C (PKC) inhibition, even though I'm using this compound, a potent PKC inhibitor. Why might this be happening?

A1: While this compound is a potent inhibitor of most Protein Kinase C (PKC) isoforms, it is not entirely specific and is known to have several PKC-independent or "off-target" effects.[1][2] These off-target activities can lead to unexpected experimental outcomes. For instance, this compound can activate c-Jun N-terminal kinase (JNK) and inhibit the expression of mitogen-activated protein kinase (MAPK) phosphatase-1 (MKP-1) in a PKC-independent manner.[1][2][3][4][5] It has also been shown to block voltage-dependent sodium channels and inhibit organic cation transporters like OCT1, MATE1, and MATE2-K.[1][4][6]

To investigate if your observed effect is PKC-independent, consider the following:

  • Use a structurally different PKC inhibitor: Compare the effects of this compound with another pan-PKC inhibitor that has a different chemical structure, such as staurosporine or chelerythrine.[1] If the effect persists with this compound but not with the other inhibitors, it is likely a PKC-independent effect of this compound.[1]

  • Down-regulate PKC: Use a long-term phorbol ester (e.g., PMA) treatment to down-regulate PKC expression. If this compound still produces the effect in PKC-depleted cells, this strongly suggests a PKC-independent mechanism.[2]

Q2: I'm observing inhibition of kinases other than PKC in my experiments with this compound. Is this a known phenomenon?

A2: Yes, this is a well-documented characteristic of this compound. In addition to its potent inhibition of PKC isoforms, this compound significantly inhibits other kinases, often with similar or even greater potency.[3][5][7] This lack of specificity is a critical consideration when interpreting experimental data.[1]

Key off-target kinases include:

  • MAPKAP-K1b (RSK2)

  • MSK1

  • S6K1

  • GSK3β[3][5][6][7]

The IC50 values for these kinases can be in the low nanomolar range, comparable to those for PKC isoforms.[3][5][7] Therefore, at concentrations typically used to inhibit PKC, you are likely co-inhibiting these other kinases.

Q3: What is the recommended working concentration for this compound in cell-based assays?

A3: The optimal concentration of this compound will vary depending on the cell type, the specific PKC isoform being targeted, and the experimental endpoint. However, a common concentration range used in cell-based assays is 1-10 µM.[8][9][10] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired effect while minimizing off-target activities. For instance, in some studies, a concentration as low as 3 µM has been shown to be effective.[8]

Q4: I'm seeing unexpected effects on ion channel activity. Could this compound be responsible?

A4: Yes, this compound has been reported to directly inhibit voltage-dependent sodium channels in a PKC-independent manner.[1][4][6] This interaction occurs in the micromolar range. Therefore, if your experiments involve excitable cells or processes sensitive to ion channel modulation, it is important to consider this potential confounding effect.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50 values) of this compound against its primary targets (PKC isoforms) and key off-target kinases. This data highlights the multi-kinase inhibitory nature of this compound.

Kinase TargetIC50 (nM)
PKC Isoforms
PKCα5 - 33[3][5][6][7]
PKCβI24[3][5][7]
PKCβII14[3][5][7]
PKCγ27[3][5][7]
PKCε24[3][5][7]
Rat Brain PKC23[3][5][7]
Off-Target Kinases
MAPKAP-K1b (RSK2)3[3][5][6][7]
MSK18[3][5][6][7]
S6K115[3][5][6][7]
GSK3β38[3][5][6][7]
RSK1200[11]
RSK35[11]
Other Targets
OCT1180[1]

Experimental Protocols

Protocol 1: General Protocol for Inhibition of PKC in Cultured Cells

This protocol provides a general guideline for using this compound to inhibit PKC in cell culture experiments. Optimization for specific cell lines and experimental conditions is recommended.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (mesylate salt is commonly used for better solubility) in DMSO at a concentration of 10-100 mM.[6] Store the stock solution at -20°C.[6] Solutions are noted to be unstable, so preparing fresh solutions or using pre-packaged sizes is recommended.[7]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate the cells with the desired concentration of this compound (typically in the range of 1-10 µM) for a period of 30 minutes to 1 hour before adding your stimulus.[9][10] The pre-incubation time may need to be optimized.

    • Add your experimental stimulus (e.g., agonist, growth factor) and continue the incubation for the desired duration.

  • Washout (Optional):

    • If investigating the reversibility of the effect, wash the cells with fresh, inhibitor-free medium.

  • Analysis:

    • Lyse the cells and perform downstream analysis (e.g., Western blotting for phosphorylated substrates, kinase activity assays).

Protocol 2: In Vitro Kinase Assay for this compound Activity

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a purified kinase in vitro.

  • Reagents:

    • Purified active kinase.

    • Kinase-specific substrate (peptide or protein).

    • ATP (radiolabeled [γ-³²P]ATP for radiometric assays or non-labeled for other detection methods).

    • Kinase reaction buffer (typically contains a buffer like HEPES, MgCl₂, and DTT).

    • This compound at various concentrations.

  • Assay Procedure:

    • In a microplate or microcentrifuge tube, combine the purified kinase, its substrate, and the kinase reaction buffer.

    • Add this compound at a range of concentrations to different wells/tubes. Include a DMSO control.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detection and Analysis:

    • Quantify substrate phosphorylation using an appropriate method (e.g., autoradiography, fluorescence, luminescence).

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway: Primary and Off-Target Effects of this compound

Ro318220_Pathway cluster_Ro318220 This compound cluster_primary Primary Target cluster_offtarget Known Off-Targets Ro318220 This compound PKC Protein Kinase C (various isoforms) Ro318220->PKC Inhibition MAPKAPK1b MAPKAP-K1b (RSK2) Ro318220->MAPKAPK1b Inhibition MSK1 MSK1 Ro318220->MSK1 Inhibition S6K1 S6K1 Ro318220->S6K1 Inhibition GSK3b GSK3β Ro318220->GSK3b Inhibition JNK JNK (Activation) Ro318220->JNK Activation NaChannels Voltage-gated Na+ Channels Ro318220->NaChannels Inhibition OCTs Organic Cation Transporters (OCT1) Ro318220->OCTs Inhibition

Caption: Primary and off-target effects of this compound.

Experimental Workflow: Troubleshooting Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound IsEffectPKCDependent Is the effect PKC-dependent? Start->IsEffectPKCDependent UseAlternativeInhibitor Test with a structurally different PKC inhibitor (e.g., staurosporine) IsEffectPKCDependent->UseAlternativeInhibitor Hypothesis PKCDownregulation Down-regulate PKC (e.g., long-term PMA) IsEffectPKCDependent->PKCDownregulation Hypothesis EffectPersists Does the effect persist? UseAlternativeInhibitor->EffectPersists PKCDownregulation->EffectPersists PKCIndependent Conclusion: PKC-independent off-target effect of This compound EffectPersists->PKCIndependent Yes PKCDependent Conclusion: Effect is likely mediated by PKC inhibition EffectPersists->PKCDependent No ConsiderOffTargets Consider known off-targets: - Other kinases (RSK, MSK, etc.) - Ion channels - Transporters PKCIndependent->ConsiderOffTargets

References

Technical Support Center: Control Experiments for Ro 31-8220 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ro 31-8220. The information herein is designed to help you design robust control experiments and troubleshoot common issues to ensure the validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable inhibitor of Protein Kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor, targeting the kinase domain of PKC.[1][2] It displays inhibitory activity against multiple PKC isoforms, including conventional (α, βI, βII, γ) and novel (ε) isoforms.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is a potent PKC inhibitor, it is not entirely specific and has been shown to inhibit other kinases and cellular proteins. This is a critical consideration for interpreting experimental data. Known off-targets include MAPKAP-K1b, MSK1, S6K1, and GSK3β.[1][3] Additionally, it can inhibit voltage-dependent sodium channels and affect the function of organic cation transporters.[4][5] Many of these effects are independent of PKC inhibition.

Q3: How can I be sure that the observed effect in my experiment is due to PKC inhibition and not an off-target effect?

This is a crucial question in any experiment using a kinase inhibitor. A multi-pronged approach involving several control experiments is essential. These include:

  • Using an inactive analog: Bisindolylmaleimide V (also known as Ro 31-6045) is an inactive analog of this compound and serves as an excellent negative control. This compound is structurally similar to this compound but does not inhibit PKC.

  • Comparing with other PKC inhibitors: Use other PKC inhibitors with different chemical structures and selectivity profiles (e.g., Gö 6976, which is more selective for conventional PKC isoforms). If the observed phenotype is consistent across different PKC inhibitors, it is more likely to be a true PKC-dependent effect.

  • Rescue experiments: If possible, perform a rescue experiment by overexpressing a constitutively active or this compound-resistant mutant of the target PKC isoform.

  • Dose-response analysis: A clear dose-dependent effect that correlates with the known IC50 of this compound for PKC inhibition can provide supporting evidence.

Q4: What is a suitable concentration of this compound to use in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type, the specific PKC isoform being targeted, and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system. As a starting point, concentrations ranging from 100 nM to 10 µM have been used in various studies.[6][7][8]

Q5: How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in cell culture, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound Against Various Kinases

KinaseIC50 (nM)
PKCα5 - 33[1][3]
PKCβI24[1]
PKCβII14[1]
PKCγ27[1]
PKCε24[1]
Rat Brain PKC23[1]
MAPKAP-K1b3
MSK18
S6K115
GSK3β38

Table 2: Summary of Off-Target Effects of this compound

TargetObserved EffectReference
Voltage-dependent Na+ channelsInhibition
Organic Cation Transporter 1 (OCT1)Inhibition[4][5]
c-Jun N-terminal kinase (JNK)Activation
Glycogen SynthaseActivation
Mitogen-activated protein kinase (MAPK/ERK2)Inhibition

Experimental Protocols

Protocol 1: Control Experiment Using an Inactive Analog (Bisindolylmaleimide V)

This protocol describes how to use Bisindolylmaleimide V as a negative control to differentiate PKC-dependent effects from non-specific or off-target effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Bisindolylmaleimide V (inactive analog)

  • Vehicle control (e.g., DMSO)

  • Assay-specific reagents (e.g., antibodies for Western blot, reagents for viability assay)

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Treatment Preparation: Prepare stock solutions of this compound and Bisindolylmaleimide V in DMSO. On the day of the experiment, prepare working solutions of both compounds and a vehicle control in complete cell culture medium. The final concentration of the vehicle should be consistent across all conditions.

  • Treatment: Treat the cells with:

    • Vehicle control

    • This compound at the desired concentration(s)

    • Bisindolylmaleimide V at the same concentration(s) as this compound

  • Incubation: Incubate the cells for the desired period.

  • Endpoint Analysis: Perform the desired assay to measure the experimental endpoint (e.g., protein phosphorylation by Western blot, cell viability, gene expression).

  • Data Analysis: Compare the results from the this compound-treated group with both the vehicle control and the Bisindolylmaleimide V-treated group. A true PKC-dependent effect should be observed with this compound but not with the inactive analog.

Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol provides a general workflow for assessing the inhibitory effect of this compound on the phosphorylation of a known PKC substrate.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the phosphorylated form of the PKC substrate

  • Primary antibody against the total form of the PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound or vehicle control for a predetermined time. In a positive control group, stimulate the cells with a PKC activator like PMA to induce substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).

Troubleshooting Guide

IssuePossible CauseRecommendation
No effect of this compound observed Compound instability: this compound may have degraded.Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect concentration: The concentration used may be too low to inhibit the target PKC isoform in your cell type.Perform a dose-response experiment to determine the optimal inhibitory concentration.
Cellular context: The targeted PKC pathway may not be active under your experimental conditions.Use a positive control, such as a known PKC activator (e.g., PMA), to ensure the pathway is responsive.
Unexpected or contradictory results Off-target effects: The observed phenotype may be due to the inhibition of other kinases or cellular proteins.Perform control experiments using an inactive analog (Bisindolylmaleimide V) and other PKC inhibitors with different selectivity profiles.
Cell line variability: Different cell lines can have varying expression levels of PKC isoforms and off-target proteins.Characterize the expression of relevant proteins in your cell line.
High background in Western blots Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins.Optimize antibody concentrations and blocking conditions. Use highly specific antibodies.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect results.Maintain consistent cell culture practices.
Inconsistent compound preparation: Errors in preparing stock or working solutions.Prepare fresh solutions for each experiment and be meticulous with dilutions.

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound Control Experiments cluster_1 Treatment Groups start Start Experiment seed Seed Cells start->seed treat Treat Cells seed->treat incubate Incubate treat->incubate vehicle Vehicle (DMSO) treat->vehicle ro318220 This compound treat->ro318220 inactive Inactive Analog (Bisindolylmaleimide V) treat->inactive other_pkc Other PKC Inhibitor (e.g., Gö 6976) treat->other_pkc analyze Analyze Endpoint incubate->analyze end End analyze->end

Caption: A logical workflow for conducting control experiments with this compound.

G cluster_0 Simplified PKC Signaling Pathway receptor GPCR / RTK plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca2 Ca2+ ip3->ca2 ca2->pkc substrate Substrate pkc->substrate p_substrate Phospho-Substrate substrate->p_substrate P response Cellular Response p_substrate->response ro318220 This compound ro318220->pkc

Caption: A diagram of the canonical PKC signaling pathway showing the point of inhibition by this compound.

G cluster_0 Key Off-Target Pathways of this compound cluster_1 MAPK/JNK Pathway cluster_2 PI3K/Akt/mTOR Pathway stress Stress Stimuli jnkk JNK Kinase stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun growth_factor Growth Factors pi3k PI3K growth_factor->pi3k akt Akt pi3k->akt gsk3b GSK3β akt->gsk3b s6k1 S6K1 akt->s6k1 ro318220 This compound ro318220->jnk Activates ro318220->gsk3b Inhibits ro318220->s6k1 Inhibits

References

Technical Support Center: Interpreting PKC-Independent Effects of Ro 31-8220

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the Protein Kinase C (PKC)-independent effects of Ro 31-8220.

Frequently Asked Questions (FAQs)

Q1: I'm observing effects in my experiment with this compound that are inconsistent with PKC inhibition. What could be the cause?

A1: this compound, while a potent PKC inhibitor, is known to have several off-target effects.[1][2][3] These PKC-independent actions can lead to unexpected experimental outcomes. It is crucial to consider that this compound can inhibit other kinases with similar or even greater potency than PKC isoforms and can also modulate the activity of non-kinase proteins.[4][5][6]

Q2: What are the known alternative kinase targets of this compound?

A2: this compound has been shown to inhibit a range of other kinases, often at concentrations used to inhibit PKC. These include, but are not limited to: Mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b), Mitogen- and stress-activated protein kinase 1 (MSK1), Ribosomal S6 kinase (S6K1), and Glycogen synthase kinase 3β (GSK3β).[4][5][6][7] It also potently inhibits RSK1, RSK2, PRK2, PKD1, CDK2-cyclin A, and PIM3.

Q3: Can this compound affect signaling pathways other than those directly mediated by kinases?

A3: Yes. This compound can induce pharmacological effects independent of its kinase inhibitory activity. For instance, it has been shown to inhibit the expression of MAP kinase phosphatase-1 (MKP-1), induce the expression of c-Jun, and activate c-Jun N-terminal kinase (JNK).[2][4][7] Furthermore, it can directly suppress voltage-dependent Na+ channels and inhibit organic cation transporters such as OCT1, MATE1, and MATE2-K.[1][4][8]

Q4: How can I confirm if the observed effect of this compound in my experiment is PKC-independent?

A4: To determine if an observed effect is PKC-independent, you can employ several control experiments:

  • Use a structurally different PKC inhibitor: Compare the effects of this compound with another potent and selective PKC inhibitor from a different chemical class, such as Gö 6983 or Sotrastaurin. If the effect is not replicated, it is likely a PKC-independent action of this compound.

  • PKC knockdown/knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of specific PKC isoforms. If this compound still elicits the effect in the absence of PKC, it confirms a PKC-independent mechanism.

  • Use a less selective precursor: The structurally related compound GF109203X (also known as bisindolylmaleimide I) can be used as a comparator, as it does not share all the off-target effects of this compound.[2]

  • Direct kinase assays: If you suspect inhibition of a specific off-target kinase, perform in vitro kinase assays with the purified kinase, this compound, and the substrate of interest.

Troubleshooting Guides

Issue 1: Unexpected activation of the JNK pathway.

  • Observation: Increased phosphorylation of JNK or its downstream targets (e.g., c-Jun) in the presence of this compound.

  • Possible Cause: this compound is a known activator of the JNK signaling pathway, an effect that is independent of PKC inhibition.[2][4]

  • Troubleshooting Steps:

    • Confirm JNK activation using a specific JNK inhibitor (e.g., SP600125) in conjunction with this compound.

    • Measure c-Jun expression levels, as this compound has been shown to induce its expression.[2][4]

    • Use an alternative PKC inhibitor to see if the effect is recapitulated.

Issue 2: Altered gene expression unrelated to known PKC targets.

  • Observation: Changes in the expression of genes such as MKP-1 or c-Fos after treatment with this compound.

  • Possible Cause: this compound can inhibit the expression of MKP-1 and c-Fos, and these effects are not mediated by PKC.[2]

  • Troubleshooting Steps:

    • Quantify MKP-1 and c-Fos mRNA and protein levels following this compound treatment.

    • Compare these effects with another PKC inhibitor. GF109203X, for example, does not exhibit these properties.[2]

Issue 3: Observed effects on ion transport or membrane potential.

  • Observation: Changes in cellular ion concentrations or membrane potential that cannot be explained by PKC's role in ion channel regulation.

  • Possible Cause: this compound directly inhibits voltage-dependent sodium channels and can also inhibit the activity of organic cation transporters like OCT1.[1][4]

  • Troubleshooting Steps:

    • If studying sodium-dependent processes, use electrophysiological techniques (e.g., patch-clamp) to directly measure sodium channel activity in the presence of this compound.

    • If investigating the transport of organic cations, perform uptake or efflux assays with known substrates of OCT1, MATE1, or MATE2-K in the presence and absence of this compound.[1]

Data Presentation

Table 1: Inhibitory Activity (IC50) of this compound against PKC Isoforms and Off-Target Kinases

Kinase TargetIC50 (nM)Reference(s)
PKC Isoforms
PKCα5 - 33[4][5][6][7]
PKCβI24[4][6][7]
PKCβII14[4][6][7]
PKCγ27[4][6][7]
PKCε24[4][6][7]
Rat Brain PKC23[4][6][7]
Off-Target Kinases
MAPKAP-K1b3[4][5][6][7]
MSK18[4][5][6][7]
S6K115[4][5][6][7]
GSK3β38[4][5][6][7]
RSK1Potently inhibited
RSK2Potently inhibited
PRK2Potently inhibited
PKD1Potently inhibited
CDK2-cyclin APotently inhibited
PIM3Potently inhibited

Table 2: PKC-Independent Cellular Effects of this compound

Cellular EffectTarget/PathwayDescriptionReference(s)
Signaling Pathway Modulation
JNK ActivationJNK PathwayStrong stimulation of JNK1 activity.[2][4]
c-Jun InductionGene ExpressionInduces the expression of the immediate early gene c-Jun.[2][4]
MKP-1 InhibitionGene ExpressionInhibits growth factor-stimulated expression of MKP-1.[2][4]
c-Fos InhibitionGene ExpressionInhibits growth factor-stimulated expression of c-Fos.[2]
Ion Transport Modulation
Sodium Channel InhibitionVoltage-dependent Na+ channelsDirect suppression of channel activity.[4]
Organic Cation Transport InhibitionOCT1, MATE1, MATE2-KBlocks the activity of these transporters.[1][8]
Other Effects
Apoptosis InductionApoptotic PathwaysCan induce apoptosis in tumor cells.[1]
Splicing RegulationBcl-x pre-mRNADecreases the proportion of the anti-apoptotic Bcl-xL splice variant.[9]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Test for Off-Target Inhibition

  • Reagents:

    • Purified recombinant kinase (e.g., MSK1, GSK3β)

    • Specific peptide substrate for the kinase

    • This compound (various concentrations)

    • [γ-³²P]ATP or ATP and phosphospecific antibodies

    • Kinase reaction buffer

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

    • Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding [γ-³²P]ATP or cold ATP.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto P81 phosphocellulose paper).

    • Quantify substrate phosphorylation by measuring radioactivity using a scintillation counter or by Western blotting with phosphospecific antibodies.

    • Calculate the IC50 value of this compound for the specific kinase.

Protocol 2: Western Blot Analysis to Detect JNK Activation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration and for various time points. Include a vehicle-treated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-JNK and total JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize the phospho-JNK signal to the total JNK signal.

Mandatory Visualizations

G Ro318220 This compound PKC PKC Isoforms (α, β, γ, ε) Ro318220->PKC Inhibits OffTargetKinases Off-Target Kinases (MSK1, S6K1, GSK3β, etc.) Ro318220->OffTargetKinases Inhibits JNK_Pathway JNK Pathway Ro318220->JNK_Pathway Activates MKP1_cFos MKP-1 / c-Fos Expression Ro318220->MKP1_cFos Inhibits Na_Channels Voltage-gated Na+ Channels Ro318220->Na_Channels Inhibits OCTs Organic Cation Transporters Ro318220->OCTs Inhibits CellularEffects_PKC PKC-dependent Cellular Effects PKC->CellularEffects_PKC Regulates CellularEffects_OffTarget PKC-independent Cellular Effects OffTargetKinases->CellularEffects_OffTarget Regulates JNK_Pathway->CellularEffects_OffTarget Regulates MKP1_cFos->CellularEffects_OffTarget Regulates Na_Channels->CellularEffects_OffTarget Regulates OCTs->CellularEffects_OffTarget Regulates

Caption: Overview of this compound's PKC-dependent and independent targets.

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Ro 31-8220 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and potential degradation of Ro 31-8220.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound, particularly the more stable mesylate salt, should be stored under desiccated conditions and protected from light.[1][2] For long-term stability, it is recommended to store the lyophilized powder at -20°C.[2][3][4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and ethanol.[2][5][6] For stock solutions, dissolve the compound in fresh, anhydrous DMSO.[7] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound stock solutions?

A3: The stability of this compound stock solutions depends on the storage temperature. DMSO stock solutions are stable for up to 4 months when stored at -20°C.[1][8] For longer-term storage, stock solutions can be kept at -80°C for up to one year.[9] It is advised to use freshly prepared working solutions for in vivo experiments on the same day.[9]

Q4: Is the free base form of this compound stable?

A4: The free base form of this compound is prone to instability. It is highly recommended to use the more stable salt form, such as this compound mesylate, which retains the same biological activity.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Compound degradation due to improper storage or handling.1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure the compound has been stored desiccated and protected from light. 3. Aliquot new stock solutions to minimize freeze-thaw cycles.
Precipitation observed in stock solution upon thawing Poor solubility or solvent absorbing moisture.1. Use fresh, anhydrous DMSO to prepare stock solutions.[7] 2. Gentle warming and/or sonication can aid in re-dissolving the compound.[9] 3. If precipitation persists, it is recommended to prepare a fresh stock solution.
Loss of compound activity over time Gradual degradation of the stock solution.1. Adhere to the recommended storage durations and temperatures. 2. For critical experiments, use a freshly prepared stock solution or one that has been stored for a minimal amount of time.
Discoloration of the solid compound Potential degradation due to exposure to light or moisture.It is best to discard the compound and use a new vial to ensure the integrity of your experiments.

Data Summary

Storage Conditions and Stability of this compound

Form Storage Temperature Duration Solvent Notes
Lyophilized Powder-20°CUp to 36 monthsN/AKeep desiccated and protected from light.[1][2][3]
Stock Solution-20°CUp to 6 monthsVariesSealed storage, away from moisture.[9]
Stock Solution-80°CUp to 1 yearVariesSealed storage, away from moisture.[9]
Stock Solution-20°CUp to 4 monthsDMSO[1][8]

Solubility of this compound Mesylate

Solvent Concentration
DMSOUp to 100 mM[2][5]
EthanolUp to 5 mM[2][5]
Water1 mg/mL[1]
DMF25 mg/mL[6]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly and/or sonicate gently until the compound is fully dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C as required.

Visualizations

cluster_storage Storage & Handling cluster_degradation Potential Degradation Factors Lyophilized Lyophilized this compound StockSolution Stock Solution (in DMSO) Lyophilized->StockSolution Dissolve Light Light Exposure Moisture Moisture WorkingSolution Working Solution StockSolution->WorkingSolution Dilute FreezeThaw Repeated Freeze-Thaw Time Extended Storage ImproperSolvent Non-anhydrous Solvent Experiment Experiment WorkingSolution->Experiment Use Immediately Light->Lyophilized Moisture->Lyophilized FreezeThaw->StockSolution Time->StockSolution ImproperSolvent->StockSolution

Caption: Factors contributing to this compound degradation.

cluster_troubleshooting Troubleshooting Workflow Start Inconsistent Results CheckStorage Verify Storage Conditions (-20°C/-80°C, desiccated, dark) Start->CheckStorage CheckHandling Review Handling Procedures (Fresh solvent, single-use aliquots) CheckStorage->CheckHandling OK PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Not OK CheckHandling->PrepareFresh Not OK ReRun Re-run Experiment CheckHandling->ReRun OK PrepareFresh->ReRun ContactSupport Contact Technical Support ReRun->ContactSupport Issue Persists

Caption: Troubleshooting inconsistent results with this compound.

cluster_pathway Impact of Degraded Inhibitor on a Signaling Pathway cluster_inhibitor Inhibitor PMA PMA PKC PKC PMA->PKC Activates Downstream Downstream Signaling PKC->Downstream Response Cellular Response Downstream->Response Intact Intact this compound Intact->PKC Inhibits Degraded Degraded this compound Degraded->PKC Fails to Inhibit

Caption: Effect of intact vs. degraded this compound on PKC signaling.

References

How to address Ro 31-8220-induced paradoxical effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering paradoxical or unexpected effects when using the kinase inhibitor Ro 31-8220. This document is intended to help identify and understand off-target effects and provide experimental strategies to dissect the underlying mechanisms.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue 1: Unexpected Activation of a Signaling Pathway

Question: I am using this compound to inhibit Protein Kinase C (PKC), but I am observing a paradoxical activation of the JNK signaling pathway. Is this a known effect, and how can I investigate it?

Answer: Yes, the paradoxical activation of the c-Jun N-terminal kinase (JNK) pathway by this compound is a well-documented PKC-independent effect.[1][2][3] This can be confusing if the intended outcome is solely PKC inhibition. Here’s how you can troubleshoot this observation:

  • Confirm On-Target PKC Inhibition: First, verify that this compound is inhibiting PKC in your experimental system. This can be done by performing a PKC kinase assay or by assessing the phosphorylation of a known PKC substrate.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the JNK activation occurs at concentrations consistent with PKC inhibition. You may find that JNK activation occurs within the same concentration range as PKC inhibition.

  • Use a Structurally Different PKC Inhibitor: To confirm that the JNK activation is a specific off-target effect of this compound, use a structurally unrelated PKC inhibitor (e.g., Gö 6983 or sotrastaurin). If JNK activation is not observed with the alternative inhibitor, it strongly suggests a PKC-independent mechanism for this compound.

  • Investigate Upstream Mediators: The mechanism of this compound-induced JNK activation may involve the inhibition of MAP Kinase Phosphatase-1 (MKP-1).[1][4] To test this, you can measure the expression levels of MKP-1 in the presence and absence of this compound.

Issue 2: Paradoxical Increase in ERK Phosphorylation

Question: I am seeing an increase in MEK and ERK phosphorylation in my cells after treatment with this compound, which is the opposite of what I expected. What could be the cause of this?

Answer: A paradoxical increase in MEK-ERK phosphorylation has been observed in some cellular contexts, particularly in certain myeloid and macrophage cell lines.[5][6] This effect is thought to be dependent on the cellular background and the specific signaling network of the cells being studied.

  • Cell-Type Specificity: Be aware that this paradoxical effect is not universal. It is crucial to characterize the response in your specific cell line.

  • Negative Feedback Loop Interruption: One hypothesis is that this compound may inhibit a kinase that is part of a negative feedback loop that normally suppresses MEK/ERK signaling. By inhibiting this negative regulator, the pathway becomes more active.

  • Alternative PKC Isoforms: In some systems, specific PKC isoforms may have inhibitory effects on the ERK pathway. Pan-PKC inhibition by this compound could relieve this inhibition, leading to increased ERK phosphorylation.

  • Experimental Validation: To investigate this further, you can use siRNA to knockdown specific PKC isoforms to see if this mimics the effect of this compound. Additionally, examining the phosphorylation status of upstream components of the ERK pathway (e.g., Raf) can provide insights into the mechanism.

Issue 3: Unexpected Phenotypic Changes Unrelated to PKC Inhibition

Question: My cells are exhibiting unexpected changes in gene expression (e.g., decreased Melatonin Receptor 1a mRNA) after this compound treatment. How can I determine if this is an off-target effect?

Answer: this compound has been shown to have PKC-independent effects on gene expression, such as the inhibition of Melatonin Receptor 1a (Mel1a) expression.[7]

  • Confirm with a Different PKC Inhibitor: As with other paradoxical effects, using a structurally different PKC inhibitor is a key control. If the alternative inhibitor does not produce the same change in gene expression, it points to an off-target effect of this compound.

  • Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound is inhibiting a specific receptor's expression, try overexpressing that receptor to see if the downstream phenotype is rescued.

  • Pathway Analysis: Investigate signaling pathways known to regulate the expression of the affected gene. For instance, the inhibition of Mel1a receptor expression by this compound appears to be cAMP-independent.[7] You can measure intracellular cAMP levels to confirm this in your system.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of most Protein Kinase C (PKC) isoforms.[1] However, it is not highly selective and is known to inhibit other kinases with similar or even greater potency.[4][8][9][10]

Data Presentation: IC50 Values of this compound for Various Kinases

KinaseIC50 (nM)
PKCα5
PKCβI24
PKCβII14
PKCγ27
PKCε24
Rat Brain PKC23
MAPKAP-K1b3
MSK18
S6K115
GSK3β38

Data compiled from multiple sources.[1][4][8][9][10]

Q2: At what concentration should I use this compound in my cell-based assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific biological question. It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits your target of interest (presumably PKC) without causing excessive off-target effects or cytotoxicity. As a starting point, concentrations ranging from 100 nM to 1 µM are often used in cellular assays.

Q3: How can I distinguish between on-target PKC inhibition and off-target effects in my experiments?

A3: A multi-faceted approach is necessary to differentiate on-target from off-target effects:

  • Use a Structurally Unrelated Inhibitor: This is a critical control. If a different PKC inhibitor with a distinct chemical structure does not produce the same phenotype, the effect is likely off-target.

  • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the intended target (PKC isoforms). If the phenotype of genetic knockdown is different from that of this compound treatment, it suggests off-target effects.

  • Rescue Experiments: If you observe a phenotype with this compound, try to rescue it by overexpressing a drug-resistant mutant of the intended target.

  • Biochemical Validation: Always confirm target engagement in your cellular system. For example, use a phospho-specific antibody to a known PKC substrate to verify that PKC activity is indeed inhibited at the concentrations of this compound you are using.

Experimental Protocols

Protocol 1: Western Blot Analysis of JNK Phosphorylation

This protocol is designed to assess the paradoxical activation of JNK by this compound.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours, if necessary for your cell type, to reduce basal signaling.

    • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 30 minutes, 1 hour, 2 hours). Include a vehicle control (e.g., DMSO). As a positive control for JNK activation, you can treat cells with anisomycin (10 µg/mL) or expose them to UV radiation.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-JNK (Thr183/Tyr185) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total JNK and a loading control like GAPDH or β-actin.

Protocol 2: In Vitro PKC Kinase Assay

This protocol allows for the direct measurement of PKC activity to confirm its inhibition by this compound.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT).

    • Prepare a lipid activator solution by sonicating phosphatidylserine (PS) and diacylglycerol (DAG) in the reaction buffer.

    • In a microcentrifuge tube, combine the reaction buffer, lipid activator, a PKC substrate peptide (e.g., Ac-MBP(4-14)), and your source of PKC enzyme (e.g., purified enzyme or cell lysate).

    • Add this compound at various concentrations or the vehicle control.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone.

  • Quantification:

    • Allow the P81 paper to dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the PKC activity and the inhibitory effect of this compound.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol can be adapted to investigate potential off-target interactions of this compound.

  • Cell Lysis:

    • Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to clear the lysate.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the primary antibody against your protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.

Mandatory Visualizations

Paradoxical_JNK_Activation Ro31_8220 This compound PKC PKC Ro31_8220->PKC Inhibition MKP1 MKP-1 Ro31_8220->MKP1 Inhibition (PKC-independent) JNK JNK MKP1->JNK Dephosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis_Proliferation Apoptosis / Proliferation cJun->Apoptosis_Proliferation

Caption: Paradoxical JNK activation by this compound.

Paradoxical_ERK_Activation Ro31_8220 This compound PKC_isoform Inhibitory PKC Isoform Ro31_8220->PKC_isoform Inhibition Negative_Regulator Negative Regulator Ro31_8220->Negative_Regulator Inhibition (Hypothesized) Raf Raf PKC_isoform->Raf Inhibition MEK MEK Negative_Regulator->MEK Inhibition Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothesized mechanisms of paradoxical ERK activation by this compound.

Experimental_Workflow Start Observe Paradoxical Effect with this compound Confirm_On_Target Confirm On-Target PKC Inhibition Start->Confirm_On_Target Dose_Response Dose-Response Curve Start->Dose_Response Alternative_Inhibitor Test Structurally Different PKC Inhibitor Confirm_On_Target->Alternative_Inhibitor Dose_Response->Alternative_Inhibitor Genetic_Knockdown Genetic Knockdown of PKC Alternative_Inhibitor->Genetic_Knockdown Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for p-JNK/p-ERK) Genetic_Knockdown->Biochemical_Analysis Conclusion Distinguish On-Target vs. Off-Target Effect Biochemical_Analysis->Conclusion

Caption: Experimental workflow for troubleshooting paradoxical effects.

References

Ro 31-8220 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability and challenges in experiments involving the protein kinase inhibitor, Ro 31-8220.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between experiments using different batches of this compound. Is this a known issue?

While there is no widespread, documented evidence of significant chemical variability between batches of this compound from reputable suppliers, researchers often report variability in experimental outcomes. This inconsistency is more likely to stem from a combination of factors including the compound's inherent instability, its numerous off-target effects, and subtle variations in experimental conditions, rather than differences in the purity of the compound itself. One minor source of batch-to-batch physical variation can be the degree of hydration, which can affect the molecular weight and therefore the concentration of stock solutions if not accounted for. Always refer to the batch-specific certificate of analysis for the precise molecular weight.

Q2: What are the primary targets of this compound?

This compound is a potent inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4][5] It also significantly inhibits several other kinases with similar potency.[1][2]

Q3: What are the known off-target effects of this compound?

This compound is known to have numerous off-target effects, which can contribute to experimental variability. These include the inhibition of other kinases, effects on ion channels, and interactions with other cellular proteins.[6][7][8][9][10][11] Its lack of specificity is a critical factor to consider when interpreting experimental data.[7][9][11][12]

Q4: How should I prepare and store this compound to minimize degradation and experimental variability?

The free form of this compound is known to be unstable.[2] It is highly recommended to use the more stable mesylate salt (this compound mesylate).[2]

  • Storage of solid compound: Store desiccated at -20°C.

  • Stock solution preparation: Prepare stock solutions in DMSO (up to 100 mM) or ethanol (up to 5 mM).

  • Stock solution storage: Aliquot and store at -20°C for up to 4 months. Avoid repeated freeze-thaw cycles.

  • Working solutions: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.[1]

Q5: What are the typical working concentrations for this compound in cell-based assays?

The optimal working concentration will vary depending on the cell type and the specific biological question. However, typical concentrations used in the literature range from the low nanomolar to the low micromolar range. For example, a concentration of 1 µM has been used to achieve neuroprotection in cerebellar granule neurons[2], while concentrations around 5 µM have been used in studies on pancreatic stellate cells.[13][14] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue 1: Inconsistent Inhibition of Target Pathway
Possible Cause Troubleshooting Step
Degradation of this compound * Ensure the compound has been stored correctly (desiccated at -20°C).
  • Use the more stable mesylate salt.

  • Prepare fresh working solutions for each experiment.

  • Test the activity of your this compound stock on a known, sensitive positive control cell line or kinase assay. Variability in cell culture conditions | * Use a consistent cell passage number for all experiments.

  • Ensure consistent cell density at the time of treatment.

  • Use the same batch of serum and other critical reagents for a set of comparative experiments. Inconsistent results have been noted with different batches of serum.[15] Off-target effects masking the expected outcome | * Use a lower, more specific concentration of this compound if possible (perform a dose-response curve).

  • Use a more specific inhibitor for your target of interest as a control, if available.

  • Confirm target inhibition using a downstream marker (e.g., phosphorylation of a known PKC substrate).

Issue 2: Unexpected or Off-Target Effects Observed
Possible Cause Troubleshooting Step
Broad kinase inhibition profile of this compound * Be aware of the wide range of kinases inhibited by this compound (see Table 1).
  • Use at least one other PKC inhibitor with a different off-target profile to confirm that the observed effect is due to PKC inhibition.

  • Use molecular techniques (e.g., siRNA, shRNA) to specifically knock down the target of interest as an orthogonal approach. PKC-independent effects | * this compound can have effects that are independent of PKC inhibition, such as activating JNK and inhibiting voltage-dependent sodium channels.[2][6][8]

  • Consult the literature for known PKC-independent effects of this compound and consider if they could be influencing your results.

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of this compound Against Various Kinases

KinaseIC50 (nM)
PKCα5[1][2]
PKCβI24[1][2]
PKCβII14[1][2]
PKCγ27[1][2]
PKCε24[1][2]
MAPKAP-K1b3[1][6]
MSK18[1][6]
S6K115[1][6]
GSK3β38[1][6]

Note: IC50 values can vary between different assay conditions and studies.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells at a predetermined density and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Working Solution: On the day of the experiment, thaw a frozen aliquot of the DMSO stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to mix thoroughly to ensure homogeneity.

  • Pre-incubation (optional but recommended): For many experiments, a pre-incubation step with this compound before applying a stimulus is necessary. A typical pre-incubation time is 5-30 minutes.[13][14]

  • Treatment: Remove the existing cell culture medium and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Following incubation, lyse the cells for protein analysis (e.g., Western blot for phosphoproteins), perform a functional assay, or conduct other relevant downstream analyses.

In Vitro Kinase Assay (Example)

This is a generalized protocol and should be adapted for the specific kinase and substrate.

  • Prepare Assay Buffer: A typical kinase assay buffer might contain 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.02% Triton X-100.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Mix: In a microcentrifuge tube or well of a microplate, combine the recombinant kinase, the specific peptide substrate, and the this compound dilution.

  • Initiate Reaction: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper.

  • Quantification: Wash the paper or beads to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

G cluster_0 This compound Primary and Off-Target Kinase Inhibition Ro318220 This compound PKC PKC Isoforms (α, β, γ, ε) Ro318220->PKC Potent Inhibition MAPKAPK1b MAPKAP-K1b Ro318220->MAPKAPK1b Significant Inhibition MSK1 MSK1 Ro318220->MSK1 Significant Inhibition S6K1 S6K1 Ro318220->S6K1 Significant Inhibition GSK3b GSK3β Ro318220->GSK3b Significant Inhibition G cluster_1 Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed CheckCompound Verify this compound Integrity - Correct storage? - Using mesylate salt? - Fresh working solution? Start->CheckCompound CheckProtocol Standardize Experimental Protocol - Consistent cell passage/density? - Same reagent batches? CheckCompound->CheckProtocol Compound OK DoseResponse Perform Dose-Response Curve CheckProtocol->DoseResponse Protocol Standardized OffTarget Consider Off-Target Effects - Use alternative inhibitor? - Use siRNA/shRNA? DoseResponse->OffTarget ConsistentResults Consistent Results Achieved OffTarget->ConsistentResults

References

Validation & Comparative

A Head-to-Head Comparison of Ro 31-8220 and Go 6983: Selectivity and Potency in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, Ro 31-8220 and Go 6983 have emerged as valuable tools for dissecting cellular signaling pathways, particularly those orchestrated by Protein Kinase C (PKC). Both are staurosporine analogs belonging to the bisindolylmaleimide class of compounds and are known to be potent, ATP-competitive inhibitors of a broad spectrum of kinases. This guide provides a detailed comparison of their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

Potency and Selectivity: A Quantitative Overview

The inhibitory activity of this compound and Go 6983 has been characterized against a panel of kinases, with a primary focus on the PKC family. The half-maximal inhibitory concentration (IC50) values are a key metric for potency, with lower values indicating greater potency. The selectivity is determined by comparing the IC50 values across different kinases.

Protein Kinase C (PKC) Isoform Inhibition

Both this compound and Go 6983 are potent inhibitors of conventional and novel PKC isoforms. However, subtle differences in their potency against specific isoforms exist. It is important to note that IC50 values are highly dependent on the ATP concentration used in the assay; higher ATP concentrations generally lead to higher IC50 values for ATP-competitive inhibitors.

KinaseThis compound IC50 (nM)Go 6983 IC50 (nM)ATP ConcentrationReference
PKCα5 - 33710 µM - 100 µM[1][2]
PKCβI247Not Specified[2]
PKCβII14Not SpecifiedNot Specified[2]
PKCγ6 - 276Not Specified[2]
PKCδNot Specified10Not Specified[2]
PKCε24Not SpecifiedNot Specified[2]
PKCζ75% inhibition at 100 nM60Not Specified[1][2]
Rat Brain PKC23Not SpecifiedNot Specified[2]

Note: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions.

Off-Target Kinase Inhibition

A critical aspect of using any kinase inhibitor is understanding its off-target effects. Both this compound and Go 6983 have been shown to inhibit other kinases, some with potencies comparable to their inhibition of PKC. This promiscuity should be carefully considered when interpreting experimental results.

KinaseThis compound IC50 (nM)Go 6983 IC50 (nM)Reference
MAPKAP-K1b3Not Specified[2]
MSK18Not Specified[2]
S6K115Not Specified[2]
GSK3β38>84% inhibition at 500 nM[1][2]
RSK1-4Not Specified>84% inhibition at 500 nM[1]

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below is a generalized protocol representative of the methodologies used in the cited literature.

In Vitro Kinase Assay

Objective: To determine the IC50 of an inhibitor against a specific kinase.

Materials:

  • Recombinant purified kinase

  • Specific peptide substrate for the kinase

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a phosphospecific antibody)

  • Inhibitor (this compound or Go 6983) at various concentrations

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper or other means of capturing the phosphorylated substrate

  • Scintillation counter or plate reader for detection

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add the inhibitor at a range of concentrations to different reaction wells. A DMSO control (vehicle) is essential.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Wash away unreacted ATP.

  • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For antibody-based assays, a secondary antibody and a detection reagent are used with a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the context in which these inhibitors function is crucial for experimental design and data interpretation.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca Ca²⁺ IP3->Ca Releases from ER Substrate Downstream Substrates PKC->Substrate Phosphorylates Ca->PKC Activates Response Cellular Response Substrate->Response Ro318220 This compound Ro318220->PKC Go6983 Go 6983 Go6983->PKC

Caption: Simplified Protein Kinase C (PKC) signaling pathway and points of inhibition by this compound and Go 6983.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase - Substrate - Buffer - ATP Mix Combine Kinase, Substrate, Buffer, and Inhibitor Reagents->Mix Inhibitor Prepare Inhibitor Dilutions: - this compound or Go 6983 Inhibitor->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Phosphorylation Stop->Quantify Analyze Analyze Data (IC50 Calculation) Quantify->Analyze

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Both this compound and Go 6983 are potent, broad-spectrum PKC inhibitors with significant utility in cell signaling research. This compound appears to be a more potent inhibitor of a wider range of non-PKC kinases, such as MAPKAP-K1b, MSK1, and S6K1, which could be a critical consideration depending on the experimental context. Go 6983, while also demonstrating some off-target activity, is well-characterized against a broad panel of PKC isoforms.

References

Sotrastaurin: A Modern Alternative to Ro 31-8220 for Selective PKC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a potent and selective protein kinase C (PKC) inhibitor is critical for advancing investigations into cellular signaling, immunology, and oncology. This guide provides a comprehensive comparison of Sotrastaurin (AEB071) and Ro 31-8220, two prominent pan-PKC inhibitors. We present a detailed analysis of their performance, supported by experimental data, to assist in making an informed choice for your research needs.

Sotrastaurin has emerged as a potent and selective pan-PKC inhibitor, demonstrating significant promise in both preclinical and clinical settings, particularly in the context of immunosuppression and oncology.[1][2] this compound, a well-established bisindolylmaleimide compound, has been widely used in research to probe the function of PKC; however, its utility is hampered by a broader kinase inhibitory profile and notable off-target effects.[3][4] This guide will delve into the specifics of their inhibitory activity, selectivity, and cellular effects, providing a clear rationale for considering Sotrastaurin as a more targeted alternative to this compound.

Performance Comparison: Sotrastaurin vs. This compound

The following tables summarize the quantitative data on the inhibitory potency and selectivity of Sotrastaurin and this compound against various protein kinases.

Table 1: Comparative Inhibitory Activity against PKC Isoforms

InhibitorPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCηPKCθ
Sotrastaurin (K_i, nM) 0.95[5]0.64[5]0.64[5]-2.1[5]3.2[5]1.8[5]0.22[5]
This compound (IC_50, nM) 5[5][6]24[5][6]14[5][6]27[5][6]-24[5][6]--

Table 2: Selectivity Profile Against Other Kinases

InhibitorMAPKAP-K1bMSK1S6K1GSK3β
Sotrastaurin (IC_50) >1 µM[5]>1 µM[5]>1 µM[5]<1 µM[5]
This compound (IC_50, nM) 3[5][6]8[5][6]15[5][6]38[5][6]

Note: A lower K_i or IC_50 value indicates greater potency.

Mechanism of Action and Signaling Pathways

Both Sotrastaurin and this compound are ATP-competitive inhibitors that target the catalytic domain of PKC. PKC isoforms are crucial mediators in a variety of signaling pathways that regulate cell proliferation, differentiation, apoptosis, and immune responses. The diagram below illustrates the canonical PKC signaling pathway and the points of inhibition by these compounds.

PKC_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (classical & novel) Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response (e.g., T-cell activation, proliferation) Substrates->Response Inhibitors Sotrastaurin This compound Inhibitors->PKC Inhibit

Figure 1: Simplified PKC signaling pathway showing points of inhibition.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay for Sotrastaurin)

This assay is used to determine the inhibitory activity of compounds against specific PKC isoforms.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4) and 0.1% bovine serum albumin.[6]

  • Component Addition: In a 96-well plate, add the following components in order:

    • PKC enzyme (25 to 400 ng/mL).[6]

    • Lipid vesicles containing 30 mol% phosphatidylserine, 5 mol% diacylglycerol (DAG), and 65 mol% phosphatidylcholine to a final lipid concentration of 0.5 µM.[6]

    • Sotrastaurin or this compound at various concentrations.

    • A peptide substrate (1.5 µM).[6]

  • Initiation of Reaction: Start the reaction by adding a mixture of 10 µM [³³P]ATP, 10 mM Mg(NO₃)₂, and 0.2 mM CaCl₂.[6]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[6]

  • Termination and Detection: Stop the reaction by adding a stop solution containing EDTA, ATP, Triton X-100, and streptavidin-coated scintillation proximity assay beads.[6]

  • Measurement: Measure the incorporated radioactivity using a microplate scintillation counter.[6]

  • Data Analysis: Calculate the IC₅₀ or K_i values by fitting the data to a dose-response curve.

T-cell Proliferation Assay

This assay assesses the immunosuppressive potential of the inhibitors by measuring their effect on T-cell proliferation.

Protocol:

  • Cell Preparation: Isolate primary human or mouse T-cells from peripheral blood or spleen.

  • Cell Plating: Seed the T-cells in a 96-well plate at a density of 5 x 10⁴ cells per well.[7]

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of Sotrastaurin or this compound for 1 hour.[7]

  • Stimulation: Stimulate T-cell proliferation by adding anti-CD3/CD28 antibodies or allogeneic stimulator cells.[6][7]

  • Incubation: Culture the cells for 3 to 5 days at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells 16-18 hours before harvesting.[7] Harvest the cells onto a filter plate and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation and measure the dilution of the dye by flow cytometry as an indicator of cell division.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of T-cell proliferation (IC₅₀).

Experimental Workflow

The following diagram outlines a general workflow for comparing the efficacy of Sotrastaurin and this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., T-cells, Cancer Cell Lines) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Sotrastaurin & this compound Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Stimulation 5. Stimulation (if required, e.g., anti-CD3/CD28) Treatment->Stimulation Incubation 6. Incubation Stimulation->Incubation Assay 7. Assay Readout (e.g., Proliferation, Apoptosis, Cytokine Secretion) Incubation->Assay Data_Analysis 8. Data Analysis (IC50 determination, Statistical Analysis) Assay->Data_Analysis

Figure 2: General workflow for comparing inhibitors in cell-based assays.

Discussion and Conclusion

The data presented clearly indicates that Sotrastaurin offers a more selective and potent inhibition of PKC isoforms compared to this compound. While both are effective pan-PKC inhibitors, this compound exhibits significant activity against several other kinases, including MAPKAP-K1b, MSK1, S6K1, and GSK3β, at concentrations comparable to its PKC inhibition.[5][6] This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results. For instance, this compound has been shown to have PKC-independent effects, such as the activation of JNK and the inhibition of voltage-dependent sodium channels.[3]

In contrast, Sotrastaurin demonstrates a much cleaner selectivity profile, with significantly less activity against a panel of other kinases.[5] This makes it a more suitable tool for studies where the specific role of PKC is being investigated. The potent immunosuppressive effects of Sotrastaurin, observed through the inhibition of T-cell activation and proliferation at nanomolar concentrations, highlight its potential for therapeutic applications.[8]

References

Unmasking the True Effects of Ro 31-8220: A Comparative Guide to Genetic Knockout of PKC Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical inhibitor is paramount. This guide provides a critical comparison of the pharmacological inhibitor Ro 31-8220 with the gold standard of genetic knockout to validate its effects on Protein Kinase C (PKC) isoforms. By juxtaposing data from studies utilizing both approaches, this guide offers a clearer perspective on the on-target and off-target effects of this compound, aiding in the interpretation of experimental results and the design of future studies.

This compound is a widely used bisindolylmaleimide inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways.[1][2] While potent, its specificity has been a subject of scrutiny, with evidence pointing towards inhibition of other kinases.[1][2] Genetic knockout of specific PKC isoforms provides an unambiguous method to dissect their individual roles, thereby serving as an essential tool to validate the effects observed with pharmacological inhibitors like this compound.

At a Glance: this compound Inhibition vs. PKC Isoform Knockout

The following table summarizes the comparative effects of this compound and genetic knockout of specific PKC isoforms across various physiological and cellular processes. This direct comparison highlights instances of concordance, suggesting on-target effects of the inhibitor, as well as discrepancies that may point to off-target activities or functional redundancy among PKC isoforms.

Cellular/Physiological Process This compound Treatment Effect PKC Isoform Knockout (KO) Phenotype Concordance/Discordance Key Findings
Cardiac Contractility Increased contractility[3]PKCα KO: Increased contractility.[4][5] PKCβ/γ KO: No increase in contractility.[4][5]Concordant with PKCα inhibitionThis compound's positive inotropic effect is likely mediated through the inhibition of PKCα.[3][4][5]
Ciliary Beat Frequency (CBF) Reverses age-related slowing of CBF[6][7]PKCε KO: Prevents age-related slowing of CBF.[6][7]Concordant with PKCε inhibitionThe restorative effect of this compound on aged cilia function is consistent with the specific inhibition of PKCε.[6][7]
Neutrophil Extracellular Trap (NET) Formation Inhibition of PMA-induced NET formation[6][8]Not directly compared in the same study. However, inhibition of conventional PKCs (α, β, γ) blocks NET formation.[8]Likely ConcordantThe effect of this compound on NET formation aligns with its known inhibition of conventional PKC isoforms.[6][8]
Insulin Secretion Partial inhibition of glucose-induced insulin secretion[9]PKCδ KO: Prevents cytokine-induced β-cell apoptosis.[10]Partially ConcordantThis compound's effect is likely due to the inhibition of multiple PKC isoforms, including novel and atypical ones, which are implicated in insulin secretion.[9][10]
T-Cell Activation Inhibition of IL-2 production and T-cell proliferation[11]PKCθ KO: Impaired T-cell activation and IL-2 production.Concordant with PKCθ inhibitionThis compound's immunosuppressive effects are consistent with the known role of PKCθ in T-cell signaling.

Delving Deeper: Experimental Evidence and Protocols

To fully appreciate the nuances of pharmacological versus genetic inhibition, a detailed examination of the experimental methodologies is crucial. Below are summaries of key experiments and their protocols that form the basis of the comparative data.

I. Cardiac Contractility Studies

A pivotal study directly compared the effects of this compound with the genetic knockout of conventional PKC isoforms (α, β, and γ) on heart function.

  • Treatment with this compound in wild-type mice led to a significant increase in cardiac contractility.[3]

  • Mice with a genetic knockout of PKCα (PKCα-/-) exhibited a baseline increase in cardiac contractility, similar to the effect of this compound.[4][5]

  • Importantly, this compound treatment did not produce any further increase in contractility in PKCα-/- mice, strongly suggesting that PKCα is the primary target for the drug's inotropic effects.[3]

  • Conversely, mice lacking PKCβ and PKCγ (PKCβγ-/-) did not show a baseline increase in contractility, and this compound was still able to enhance their heart function.[4][5]

Genetic Knockout Model: Mice with targeted deletions of the Prkca (PKCα), Prkcb (PKCβ), and Prkcg (PKCγ) genes were generated using standard homologous recombination techniques in embryonic stem cells.

Measurement of Cardiac Contractility:

  • In Vivo Hemodynamics: A fluid-filled catheter is inserted into the left ventricle of anesthetized or conscious mice to measure pressure changes.[12] Key parameters include the maximal rate of pressure development (+dP/dtmax) and the maximal rate of pressure fall (-dP/dtmin).

  • Isolated Cardiomyocyte Contractility: Cardiomyocytes are isolated from mouse hearts.[1][13][14] Contractility is assessed by electronically pacing the cells and measuring the extent and velocity of sarcomere shortening and relengthening using video-based edge detection.[1][13][14]

This compound Administration: this compound is typically dissolved in a vehicle such as DMSO and then diluted in saline for in vivo administration via intraperitoneal or subcutaneous injection.[15] For in vitro studies with isolated cardiomyocytes, the compound is added directly to the culture medium.[16]

II. Ciliary Beat Frequency Analysis

Research into age-related decline in mucociliary clearance has provided another excellent model for comparing this compound with genetic knockout.

  • Ciliary beat frequency (CBF) is known to decrease with age. Treatment of tracheal rings from aged mice with this compound restored CBF to levels seen in young mice.[6][7]

  • Mice with a genetic knockout of PKCε (PKCε-/-) were protected from the age-associated decline in CBF, mirroring the effect of this compound.[6][7]

  • Furthermore, siRNA-mediated knockdown of PKCε in tracheal epithelial cells also reversed the age-related CBF slowing.[6]

Genetic Knockout and siRNA Knockdown:

  • PKCε Knockout Mice: Mice with a targeted deletion of the Prkce gene were utilized.

  • siRNA Knockdown: Small interfering RNAs specifically targeting PKCε mRNA were delivered to cultured tracheal epithelial cells using lipid-based transfection reagents.[17][18]

Measurement of Ciliary Beat Frequency (CBF):

  • Tracheal rings or cultured airway epithelial cells are placed in a temperature-controlled chamber on a microscope stage.[4][19][20]

  • High-speed digital video microscopy is used to capture the movement of cilia.[5][21]

  • Specialized software (e.g., SAVA or ImageJ with custom plugins) analyzes the video to determine the frequency of ciliary beating in Hertz (Hz).[4][5][19][20]

This compound Treatment: For ex vivo experiments, tracheal rings are incubated in a physiological buffer containing this compound for a specified period before CBF measurement.[6]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cPKC Conventional PKC (α, β, γ) DAG->cPKC Activation nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC Activation ER Endoplasmic Reticulum IP3->ER Binds Receptor Substrate Substrate Proteins cPKC->Substrate Phosphorylation nPKC->Substrate Phosphorylation aPKC Atypical PKC (ζ, ι/λ) aPKC->Substrate Phosphorylation Ca Ca²⁺ Ca->cPKC Activation Response Cellular Response Substrate->Response ER->Ca Release Ro318220 This compound Ro318220->cPKC Ro318220->nPKC

Caption: General PKC signaling pathway activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach WT_cells Wild-Type Cells/ Animal Model Ro_treatment Treat with This compound WT_cells->Ro_treatment Assay1 Perform Assay (e.g., Contractility) Ro_treatment->Assay1 Comparison Compare Results Assay1->Comparison KO_generation Generate PKC Isoform Knockout (KO) KO_cells KO Cells/ Animal Model KO_generation->KO_cells Assay2 Perform Assay (e.g., Contractility) KO_cells->Assay2 Assay2->Comparison

Caption: Workflow comparing pharmacological inhibition with genetic knockout.

Off-Target Effects of this compound

A crucial aspect of this comparison is acknowledging the off-target effects of this compound. While it is a potent PKC inhibitor, it also significantly inhibits other kinases, which can complicate the interpretation of experimental data.

Off-Target Kinase IC50 (nM) Potential Confounding Effect
MAPKAP-K1b3Regulation of protein synthesis and cell proliferation
MSK18Transcriptional regulation
S6K115Cell growth and proliferation
GSK3β38Numerous cellular processes including metabolism and apoptosis[1]

IC50 values are approximate and can vary depending on the assay conditions.[1]

The off-target activities of this compound underscore the importance of validating findings with more specific methods like genetic knockout. For instance, an observed cellular effect following this compound treatment could be erroneously attributed to PKC inhibition when it is, in fact, due to the inhibition of GSK3β or another off-target kinase.[22]

Conclusion: A Call for Rigorous Validation

This compound remains a valuable tool for studying PKC signaling due to its cell permeability and potent inhibitory activity. However, its utility is significantly enhanced when used in conjunction with genetic approaches. The data presented in this guide demonstrate that while the effects of this compound often align with the phenotypes of specific PKC isoform knockouts, confirming its on-target activity, there are also clear indications of its broader kinase inhibitory profile.

References

Comparing the efficacy of Ro 31-8220 with other bisindolylmaleimide inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ro 31-8220 with other prominent bisindolylmaleimide inhibitors, including GF109203X, Enzastaurin, and Sotrastaurin. The information is compiled from various experimental sources to offer a comprehensive overview for researchers in drug discovery and cell signaling.

Data Presentation: Inhibitor Potency and Selectivity

The inhibitory activity of bisindolylmaleimides is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for this compound and its counterparts against various Protein Kinase C (PKC) isoforms and other selected kinases. Lower IC50 values denote higher potency.

Table 1: Comparative IC50 Values (nM) of Bisindolylmaleimide Inhibitors against PKC Isoforms

InhibitorPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCηPKCθPKCζ
This compound 5[1][2]24[1][2]14[1][2]27[1][2]-24[1][2]---
GF109203X (Bisindolylmaleimide I) 20[3]17[3]16[3]20[3]210[2]132[2]--5800[2]
Enzastaurin (LY317615) 396683-110---
Sotrastaurin (AEB071) 0.950.640.64-2.13.21.80.22>1000

Table 2: Off-Target Kinase Inhibition Profile (IC50 in nM)

InhibitorGSK-3βMAPKAP-K1bMSK1S6K1
This compound 38[1][4]3[1][4]8[1][4]15[1][4]
GF109203X (Bisindolylmaleimide I) 360 (in cell lysates)[5]---

Note: this compound has been shown to be a potent inhibitor of several kinases beyond the PKC family, indicating a degree of promiscuity.[6] GF109203X is also a known inhibitor of GSK-3.[3]

Experimental Protocols

The following provides a generalized, representative protocol for an in vitro kinase assay to determine the IC50 values of bisindolylmaleimide inhibitors against a specific PKC isoform. This protocol is a composite based on methodologies described in the cited literature.

Objective: To determine the concentration of a bisindolylmaleimide inhibitor that results in 50% inhibition of a specific PKC isoform's activity.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα)

  • Peptide substrate (e.g., Myelin Basic Protein or a specific fluorescently labeled peptide)

  • [γ-³²P]ATP or non-radioactive ATP for fluorescence-based assays

  • Bisindolylmaleimide inhibitor stock solution (e.g., this compound in DMSO)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

  • Stop solution (e.g., 75 mM phosphoric acid or EDTA)

  • Filter paper or microplate reader, depending on the detection method.

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the bisindolylmaleimide inhibitor in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) without the inhibitor.

  • Kinase Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the specific PKC isoform, and the peptide substrate.

  • Add Inhibitor: Add the serially diluted inhibitor or the vehicle control to the respective tubes/wells and briefly incubate.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Measure the fluorescence intensity using a microplate reader. The change in fluorescence correlates with the degree of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the action of bisindolylmaleimide inhibitors.

G Simplified PKC Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Response Cellular Response Substrate->Response Inhibitor Bisindolylmaleimide Inhibitor (e.g., this compound) Inhibitor->PKC inhibits

Caption: Simplified Protein Kinase C (PKC) signaling cascade and the point of inhibition by bisindolylmaleimides.

G Experimental Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Inhibitor Serial Dilutions C Add Inhibitor A->C B Prepare Kinase Reaction Mix B->C D Initiate with ATP C->D E Incubate D->E F Stop Reaction E->F G Measure Phosphorylation F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General workflow for determining inhibitor potency in an in vitro kinase assay.

Concluding Remarks

This compound is a potent, cell-permeable inhibitor of several PKC isoforms.[1][7] However, comparative data reveals that other bisindolylmaleimide inhibitors, such as Sotrastaurin, exhibit even greater potency and, in some cases, improved selectivity for specific PKC isoforms. A critical consideration when using this compound is its documented off-target effects, notably the potent inhibition of kinases like GSK-3β, MAPKAP-K1b, MSK1, and S6K1.[1][4][5] This lack of complete selectivity means that cellular effects observed following treatment with this compound may not be solely attributable to PKC inhibition.[8][9] In contrast, GF109203X, while also a potent PKC inhibitor, shows different off-target characteristics.[3][5] Enzastaurin and Sotrastaurin have been developed with a focus on greater selectivity, particularly for specific PKC isoforms implicated in disease, and have been investigated in clinical trials.

The choice of inhibitor will ultimately depend on the specific research question, the PKC isoforms of interest, and the importance of minimizing off-target effects. This guide provides the foundational data to aid in this critical decision-making process. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their studies.

References

Cross-Validation of Ro 31-8220 Findings: A Comparative Guide to Structurally Different PKC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein kinase C (PKC) inhibitor Ro 31-8220 with structurally distinct alternatives. Experimental data is presented to cross-validate findings and highlight the varying selectivity and off-target effects of these commonly used pharmacological tools.

Comparative Analysis of Inhibitor Potency and Selectivity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other PKC inhibitors against various PKC isoforms and a selection of off-target kinases. This quantitative data allows for a direct comparison of their potency and selectivity profiles.

Inhibitor PKCα PKCβI PKCβII PKCγ PKCδ PKCε PKCζ
This compound 5 nM[4][5]24 nM[4][5]14 nM[4][5]27 nM[4][5]-24 nM[4][5]75% inhibition at 100 nM[6][7]
Gö 6976 >80% inhibition at 500 nM[6]>80% inhibition at 500 nM[6]>80% inhibition at 500 nM[6]<28% inhibition at 500 nM[6]41-65% inhibition at 500 nM[6]41-65% inhibition at 500 nM[6]<13% inhibition at 500 nM[6]
Sotrastaurin (AEB071) Nanomolar to sub-nanomolar IC50s for novel and conventional PKCs[6][7]-----Above-micromolar or near-micromolar IC50s[6][7]
Enzastaurin (LY317615) -6 nM[8][9]-6- to 20-fold selectivity over PKCα, γ, and ε[8]---
Rottlerin 30-42 µM[9]30-42 µM[9]-30-42 µM[9]3-6 µM[9]80-100 µM[9]80-100 µM[9]

Table 1: Comparative IC50/Inhibition of PKC Isoforms. This table displays the inhibitory concentrations of various inhibitors against different PKC isoforms, highlighting their selectivity. A lower value indicates higher potency.

Inhibitor MAPKAP-K1b MSK1 S6K1 GSK3β Other Notable Off-Targets
This compound 3 nM[4][5]8 nM[4][5]15 nM[4][5]38 nM[4][5]JNK activation, MKP-1 inhibition[2][4][5], Organic Cation Transporter 1 (OCT1) inhibition[1][10]
Gö 6976 ----Highly promiscuous, inhibiting 38 other kinases by ≥50% at 100 nM[6]
Sotrastaurin (AEB071) ----Highly selective against a panel of 32 other kinases[6][7]
Enzastaurin (LY317615) ----Did not substantially inhibit any of 28 other kinases tested at 1 µM[7]
Rottlerin -----

Table 2: Off-Target Kinase Inhibition Profile. This table outlines the IC50 values of this compound and other inhibitors against common off-target kinases, providing insights into their specificity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Kinase Assay

This protocol is a generalized procedure for determining the IC50 of an inhibitor against a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable peptide substrate (e.g., peptide-gamma), and a buffer solution (e.g., 20 mM HEPES, pH 7.5, 2 mM EDTA, 1 mM DTT, 0.02% Triton X-100).[11]

  • Cofactor and Activator Addition: Add necessary cofactors and activators, such as 10 mM MgCl₂, 0.6 mM CaCl₂, phosphatidylserine (1.25 mg/mL), and a phorbol ester like PMA (1.25 ng/mL).[11]

  • Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound, Gö 6976) to the reaction mixture and incubate for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (10 µM).[11]

  • Reaction Termination and Analysis: Stop the reaction after a defined period by spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Neutrophil Extracellular Trap (NET) Formation Assay

This assay is used to quantify the formation of NETs, a process in which PKC plays a crucial role.

  • Cell Preparation: Isolate human neutrophils and seed them (e.g., 5x10⁴ cells/well) in a 96-well plate in a suitable buffer like HBSS with Ca²⁺, Mg²⁺, and 20 mM HEPES.[12]

  • Inhibitor Pre-treatment: Pre-incubate the cells with different concentrations of PKC inhibitors (e.g., Ro-31-8220, Gö 6976, LY333531) for 30 minutes at 37°C.[12]

  • Stimulation: Induce NET formation by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 10 nM.[12]

  • Incubation: Incubate the plate for 4 hours to allow for NET formation.[12]

  • Quantification: Add a cell-impermeable DNA dye, such as SYTOX Green (final concentration 6 µM), which fluoresces upon binding to extracellular DNA in the NETs.[12]

  • Measurement: Measure the fluorescence using a plate reader to quantify the amount of NET formation. Microscopic visualization can be used for confirmation.[12]

Insulin Secretion Assay

This assay assesses the role of PKC in insulin secretion from pancreatic beta-cells.

  • Islet Isolation: Isolate islets of Langerhans from rats.

  • Inhibitor Treatment: Pre-incubate the islets with the PKC inhibitors being tested, such as this compound or Gö 6976.[13]

  • Stimulation: Stimulate insulin secretion with glucose or a PKC activator like PMA.[13]

  • Sample Collection: Collect the supernatant at specified time points.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using a suitable method like radioimmunoassay (RIA) or ELISA.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PKC_in_NET_Formation PMA PMA PKC Conventional PKC (α, β) PMA->PKC Activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Produces NET NET Formation ROS->NET Ro_31_8220 This compound Ro_31_8220->PKC Go_6976 Gö 6976 Go_6976->PKC LY333531 LY333531 LY333531->PKC Specifically PKCβ

Figure 1: Role of conventional PKC in PMA-induced NET formation and points of inhibition.

Insulin_Secretion_Pathway Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx PKC_atypical Atypical PKC Ca_influx->PKC_atypical Activates Insulin_Secretion Insulin Secretion PKC_atypical->Insulin_Secretion Ro_31_8220 This compound Ro_31_8220->PKC_atypical Inhibits Go_6976 Gö 6976 Go_6976->PKC_atypical No Inhibition

Figure 2: Proposed involvement of atypical PKC in glucose-stimulated insulin secretion.

Experimental_Workflow_Kinase_Inhibition Start Start Prepare_Kinase Prepare Kinase Reaction Mix Start->Prepare_Kinase Add_Inhibitor Add Inhibitor (Varying Conc.) Prepare_Kinase->Add_Inhibitor Initiate_Reaction Initiate with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Spot on Paper Incubate->Stop_Reaction Measure_Activity Measure Radioactivity Stop_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Measure_Activity->Calculate_IC50

Figure 3: Generalized workflow for determining the IC50 of a kinase inhibitor.

Discussion and Conclusion

The data presented underscores the importance of a multi-inhibitor approach to validate the role of PKC in a given biological process. This compound is a potent pan-PKC inhibitor but its utility is tempered by significant off-target effects, notably on the MAPK and S6K pathways.[4][5]

In contrast, inhibitors like Sotrastaurin and Enzastaurin offer much higher selectivity for specific PKC isoforms, making them valuable tools for dissecting the roles of conventional and novel PKCs.[6][7][8] For instance, in studies of glucose-induced insulin secretion, the differential effects of this compound (inhibitory) and Gö 6976 (no effect) suggested the involvement of atypical PKC isoforms, which are not targeted by Gö 6976.[13]

Similarly, in the context of NET formation, the use of this compound alongside the conventional PKC-selective inhibitor Gö 6976 and the PKCβ-specific inhibitor LY333531 helped to pinpoint the critical role of conventional PKC isoforms, particularly PKCβ, in this process.[12]

The off-target profile of this compound also necessitates careful consideration. Its ability to inhibit organic cation transporters or activate JNK independently of PKC could confound results in studies focused on these pathways.[1][2][10] Therefore, when using this compound, it is highly recommended to confirm key findings with more selective, structurally unrelated inhibitors.

References

Ro 31-8220 Kinase Specificity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase inhibitor Ro 31-8220, offering a comparative look at its performance against a panel of kinases and other commercially available inhibitors. The information herein is intended to assist researchers in making informed decisions for their experimental designs.

Introduction to this compound

This compound is a bisindolylmaleimide derivative widely recognized as a potent inhibitor of Protein Kinase C (PKC) isoforms.[1] Its mechanism of action involves competing with ATP for the kinase's catalytic site. While effective against PKC, it is known to exhibit off-target effects, inhibiting a range of other kinases and cellular components.[2][3] Understanding its complete inhibitory profile is therefore crucial for the accurate interpretation of experimental results.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound is most potent against PKC isoforms, with IC50 values in the low nanomolar range. However, it also demonstrates significant activity against several other kinases, including MAPKAP-K1b, MSK1, GSK3β, and S6K1.[1][4] The following table summarizes the IC50 values of this compound against a selection of kinases.

Kinase TargetThis compound IC50 (nM)
PKCα5 - 33[1][4]
PKCβI24[1]
PKCβII14[1]
PKCγ27[1]
PKCε24[1]
Rat Brain PKC23[1]
MAPKAP-K1b3[4]
MSK18[4]
GSK3β15[4]
S6K138[4]

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[5]

Comparison with Alternative Kinase Inhibitors

To provide a broader context, the kinase specificity of this compound is compared with two other well-known kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the more selective PKC inhibitor Sotrastaurin (AEB071).

Kinase InhibitorPrimary Target(s)Key Characteristics
This compound Pan-PKC inhibitorPotent against PKC isoforms but also inhibits several other kinases.[1][4]
Staurosporine Broad-spectrum kinase inhibitorA natural alkaloid with potent, sub-micromolar binding to a vast majority of protein kinases.[6] Its lack of selectivity can be a limitation for targeted studies.
Sotrastaurin (AEB071) Selective pan-PKC inhibitorExhibits high potency for classical and novel PKC isoforms with a Ki for PKCθ in the sub-nanomolar range, while being inactive against atypical PKCζ.[7][8] It is considered more selective than this compound.[9]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor.

1. Reagents and Materials:

  • Purified active kinase

  • Specific peptide substrate for the kinase

  • This compound and other inhibitors of interest

  • [γ-³²P]ATP or fluorescent-labeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution (concentration will vary, often near the Km for the specific kinase)[10]

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radioactive assays)

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the kinase inhibitor (e.g., this compound) in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and its specific substrate to each well.

  • Add the diluted inhibitor to the wells. Include a control well with no inhibitor.

  • Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP or fluorescent-labeled ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

  • For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal according to the assay kit's instructions.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Kinase Specificity Profiling

G inhibitor Kinase Inhibitor Stock (e.g., this compound) serial_dilution Serial Dilution of Inhibitor inhibitor->serial_dilution kinase_panel Panel of Purified Kinases reaction_setup Set up Kinase Reactions (Kinase, Substrate, Inhibitor) kinase_panel->reaction_setup reagents Assay Reagents (Buffer, ATP, Substrate) reagents->reaction_setup serial_dilution->reaction_setup reaction_init Initiate Reaction with ATP reaction_setup->reaction_init incubation Incubation at 30°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Measure Kinase Activity (e.g., Radioactivity, Fluorescence) reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition) detection->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Simplified PKC Signaling Pathway and Inhibition by this compound

G ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum ip3->er binds to ca2 Ca²⁺ er->ca2 releases ca2->pkc activates downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) pkc->downstream phosphorylates targets ro318220 This compound ro318220->pkc inhibits

Caption: Inhibition of the PKC signaling pathway by this compound.

References

A Comparative Guide: Ro 31-8220 Versus Newer Generation PKC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation Protein Kinase C (PKC) inhibitor, Ro 31-8220, with newer generation PKC inhibitors. We will delve into their performance, selectivity, and off-target effects, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the critical evaluation and replication of these findings.

Introduction to PKC Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC activity has been implicated in various diseases, most notably cancer. This has made PKC a compelling target for therapeutic intervention.

This compound, a bisindolylmaleimide, was one of the earliest and most widely used PKC inhibitors. While instrumental in elucidating the roles of PKC in cellular processes, its utility has been hampered by a lack of isoform selectivity and significant off-target effects. In recent years, drug discovery efforts have focused on developing newer generation PKC inhibitors with improved selectivity and more favorable pharmacological profiles. This guide will compare and contrast this compound with some of these newer agents.

Performance Comparison: Selectivity and Potency

The table below summarizes the inhibitory activity (IC50 and Ki values) of this compound and selected newer generation PKC inhibitors against various PKC isoforms and other kinases. Lower values indicate greater potency.

InhibitorTargetIC50 (nM)Ki (nM)Key Characteristics & Off-Target Effects
This compound PKCα5[1][2]-Pan-PKC inhibitor . Also significantly inhibits MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM), and GSK3β (IC50 = 38 nM)[1][2]. It has been shown to have PKC-independent effects, such as inhibiting the expression of MKP-1 and activating JNK[2].
PKCβI24[1][2]-
PKCβII14[1][2]-
PKCγ27[1][2]-
PKCε24[1][2]-
Sotrastaurin (AEB071) PKCα-0.95Potent pan-PKC inhibitor with high affinity for classical and novel PKC isoforms. Does not significantly inhibit atypical PKCζ.
PKCβ-0.64
PKCθ-0.22
PKCδ-1.8-3.2 (mM)
PKCε-1.8-3.2 (mM)
PKCη-1.8-3.2 (mM)
Enzastaurin (LY317615) PKCβ6-Selective for PKCβ over other isoforms. At higher concentrations, it can inhibit other PKC isoforms.
PKCα39-
PKCγ83-
PKCε110-
Ruboxistaurin (LY333531) PKCβ14.7-Highly selective for PKCβ1 and PKCβ2 .
PKCβ25.9-

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and how their activity is assessed, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC RTK Receptor Tyrosine Kinase RTK->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ IP3->Ca2 releases Downstream Downstream Substrates PKC->Downstream Ca2->PKC activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Downstream->Cellular_Response Kinase_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow: In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified PKC enzyme - Kinase buffer - Substrate (e.g., peptide) - ATP ([γ-32P]ATP for radiometric assay) - Inhibitor dilutions Start->Prepare_Reagents Assay_Setup Assay Setup: Add enzyme, buffer, and inhibitor to microplate wells Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction: Add ATP and substrate Assay_Setup->Initiate_Reaction Incubation Incubation: Allow reaction to proceed (e.g., 30°C for 30 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Add stop solution (e.g., EDTA) Incubation->Stop_Reaction Detection Detection: Measure substrate phosphorylation Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate % inhibition and determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safe Disposal of Ro 31-8220: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Ro 31-8220, a potent protein kinase C (PKC) inhibitor.

This compound, also known as Bisindolylmaleimide IX, is a chemical compound widely used in research to study cellular signaling pathways.[1][2][3] Due to its biological activity, it is crucial to handle and dispose of this compound and its containers properly to prevent accidental exposure and environmental contamination. The following procedures are based on information from safety data sheets (SDS) and general laboratory safety protocols.

Key Safety and Handling Data

A summary of the relevant quantitative data for this compound is provided in the table below. This information is critical for safe handling and storage.

PropertyValueSource
Molecular Weight553.65 g/mol [1][4]
Purity≥97% (HPLC)[1]
Storage TemperatureDesiccate at -20°C[1][3]
Solubility in DMSOSoluble to 100 mM[3]
Solubility in EthanolSoluble to 5 mM[3]

Experimental Protocols: Proper Disposal Procedure

The disposal of this compound should always be carried out in accordance with local, state, and federal regulations. The following is a general step-by-step guide for its proper disposal in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.[4]

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or DMSO). The rinsate should be collected as hazardous liquid waste.

3. Spill Management:

  • In the event of a spill, avoid generating dust.[4]

  • For small spills, carefully wipe up the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Final Disposal:

  • All hazardous waste containers should be sealed and stored in a designated, secure area until they can be collected by a licensed hazardous waste disposal company.

  • Ensure that all waste is labeled with the full chemical name and any associated hazards.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_container Empty Container Disposal cluster_final Final Disposal start Handling this compound waste_type Is the waste solid, liquid, or an empty container? start->waste_type solid_waste Collect in labeled solid hazardous waste container waste_type->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container waste_type->liquid_waste Liquid triple_rinse Triple-rinse with appropriate solvent waste_type->triple_rinse Empty Container final_disposal Store sealed waste containers in a designated area for professional disposal solid_waste->final_disposal no_drain Do NOT pour down the drain liquid_waste->no_drain liquid_waste->final_disposal collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate collect_rinsate->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ro 31-8220

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the protein kinase inhibitor Ro 31-8220.

This compound is a potent protein kinase C (PKC) inhibitor with activity at other protein kinases.[1][2][3][4] Due to its potent biological activity, strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. This guide provides detailed information on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound, particularly when working with the powdered form or preparing stock solutions.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Double gloving is recommended, especially when handling stock solutions. Gloves should be changed immediately if contaminated.
Body Protection Impervious Laboratory Coat or GownShould be long-sleeved and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.

Note: All disposable PPE should not be reused and must be disposed of as hazardous waste. Reusable PPE must be decontaminated after each use.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize the risk of exposure. All handling of solid this compound and preparation of stock solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.

1. Preparation:

  • Ensure all necessary PPE is worn correctly before entering the designated handling area.

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Have all necessary equipment (e.g., calibrated analytical balance, vials, solvents) within the containment area before starting.

2. Weighing and Solution Preparation:

  • Carefully weigh the required amount of this compound powder, avoiding the creation of dust.

  • Prepare stock solutions by slowly adding the solvent to the vial containing the powder. Common solvents for this compound are DMSO and ethanol.[3]

  • Ensure the vial is securely capped and mix gently until the compound is fully dissolved.

3. Experimental Use:

  • When diluting stock solutions or adding them to experimental systems, continue to wear all recommended PPE.

  • Work in a well-ventilated area, preferably within a fume hood.

4. Decontamination:

  • Following any handling activities, decontaminate all surfaces and equipment. A common method is to wipe down surfaces with 70% ethanol.

  • If a spill occurs, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. These items should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions of this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling pathway inhibited by this compound and the general experimental workflow for its use.

G This compound Mechanism of Action PKC Protein Kinase C (PKC) Substrate Downstream Substrates PKC->Substrate phosphorylates Ro318220 This compound Ro318220->PKC inhibits Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response Phosphorylation->CellularResponse

Caption: this compound inhibits Protein Kinase C, preventing substrate phosphorylation.

G Experimental Workflow for this compound Start Start PPE Don Personal Protective Equipment (PPE) Start->PPE PrepareWorkstation Prepare Workstation in Fume Hood PPE->PrepareWorkstation WeighCompound Weigh this compound Powder PrepareWorkstation->WeighCompound PrepareStock Prepare Stock Solution WeighCompound->PrepareStock Experiment Perform Experiment PrepareStock->Experiment Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste End End DisposeWaste->End

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 31-8220
Reactant of Route 2
Reactant of Route 2
Ro 31-8220

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.